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  • Product: (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
  • CAS: 156424-66-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound (1Z)-6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) belongs to a specialized class of tetrahydrocarbazole derivatives that have garnered significant attention in drug discovery, particularly as scaffolds for inhibiting Vascular Endothelial Growth Factor (VEGF) production[1] and treating cellular proliferative diseases [2].

As a Senior Application Scientist, I frequently encounter development bottlenecks stemming from a fundamental misunderstanding of oxime thermodynamics. The stability of this molecule is governed by two orthogonal axes: stereochemical stability (the thermodynamic preference for the Z vs. E configuration) and chemical stability (susceptibility to hydrolysis and rearrangement). This whitepaper deconstructs the structural causality behind these stability profiles and provides self-validating experimental workflows for rigorous CMC evaluation.

Structural Thermodynamics: The Primacy of the (1Z) Configuration

Oximes inherently exhibit E/Z isomerism around the C=N double bond. In the case of 1-oxo-1,2,3,4-tetrahydrocarbazole derivatives, the stereochemical landscape is not a statistical 1:1 mixture; it is heavily biased toward the (1Z)-configuration .

The Causality of Thermodynamic Preference

The thermodynamic stability of the (1Z)-isomer is driven by a powerful stereoelectronic effect: intramolecular hydrogen bonding . In the Z-configuration, the oxime hydroxyl group ( −OH ) is oriented syn to the C9a aromatic carbon. This spatial arrangement places the oxime oxygen in close proximity to the indole nitrogen (N9). The N9-H acts as a strong hydrogen bond donor, forming a highly stable six-membered pseudo-ring system ( N9−H⋅⋅⋅O−N=C1−C9a ).

Conversely, the (1E)-isomer forces the −OH group toward the aliphatic C2 methylene protons. This not only breaks the stabilizing hydrogen bond but also introduces severe steric clash (A-strain) between the hydroxyl oxygen and the equatorial C2 proton. Consequently, the (1Z)-isomer represents a deep thermodynamic well.

G Z_Isomer (1Z)-Isomer (Thermodynamically Stable) TS Transition State (C=N Bond Inversion) Z_Isomer->TS +ΔG‡ (High Barrier) TS->Z_Isomer -ΔG (Favorable) E_Isomer (1E)-Isomer (Sterically Hindered) TS->E_Isomer Relaxation E_Isomer->TS Low Barrier

Thermodynamic equilibrium between (1Z) and (1E) isomers driven by activation barriers.

Chemical Stability and Degradation Trajectories

Understanding the degradation pathways is critical for formulation development. The (1Z)-oxime is susceptible to two primary degradation vectors depending on the microenvironmental pH and solvent conditions.

  • Acid-Catalyzed Hydrolysis: Under aqueous acidic conditions (e.g., simulated gastric fluid), the oxime nitrogen is protonated, increasing the electrophilicity of the C1 carbon. Nucleophilic attack by water leads to the expulsion of hydroxylamine, reverting the molecule to its precursor: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

  • The Beckmann Rearrangement: Under strongly acidic, anhydrous conditions (e.g., in the presence of Lewis acids or polyphosphoric acid), the oxime undergoes a stereospecific Beckmann rearrangement. Because the migrating group is always anti to the leaving −OH group, the (1Z)-configuration dictates that the C2 alkyl carbon migrates to the nitrogen. This expands the cyclohexene ring, yielding a specific azepinone (lactam) derivative.

G Oxime (1Z)-Oxime Parent Compound Acid Aqueous Acid (H+ / H2O) Oxime->Acid StrongAcid Anhydrous Acid (e.g., PPA) Oxime->StrongAcid Ketone Ketone Precursor (Hydrolysis Product) Acid->Ketone Hydrolysis Lactam Azepinone Lactam (Beckmann Product) StrongAcid->Lactam Beckmann Rearrangement

Primary chemical degradation pathways of the (1Z)-oxime under varying acidic conditions.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in stability profiling, protocols must be designed as self-validating systems. This means incorporating internal orthogonal checks that immediately flag matrix effects or analytical drift.

Protocol A: Ratiometric NMR for Isomerization Kinetics

This protocol measures the thermodynamic barrier of Z⇌E isomerization without relying on external calibration curves.

  • Sample Preparation: Dissolve 5 mg of the (1Z)-oxime in 0.6 mL of DMSO- d6​ .

  • Thermal Stress: Place the NMR tube in a temperature-controlled probe set to 80°C.

  • Data Acquisition: Acquire 1H -NMR spectra every 15 minutes for 12 hours.

  • Self-Validation Check (Internal Ratiometry): Monitor the integration of the C2 methylene protons. In the Z-isomer, these protons resonate further upfield compared to the E-isomer due to the anisotropic deshielding effect of the syn-hydroxyl group in the E-form.

  • Mass Balance: The sum of the integrations for the Z -C2 and E -C2 protons must remain constant relative to the aromatic C5-H proton. If the total integration drops, chemical degradation (not just isomerization) is occurring.

Protocol B: LC-MS/MS Mass-Balance Forced Degradation
  • Buffer Preparation: Prepare 50 mM acetate buffer (pH 4.5) and 0.1 N HCl (pH 1.2).

  • Spiking: Spike the oxime to a final concentration of 10 µg/mL. Immediately add a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization suppression.

  • Incubation & Quenching: Incubate at 40°C. Pull 100 µL aliquots at t=0,1,2,4,8,24 hours. Quench immediately by neutralizing the pH with 10 µL of 1M ammonium bicarbonate.

  • Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check (Mass Balance): Monitor the disappearance of the oxime parent mass ( m/z 215) and the appearance of the ketone degradant ( m/z 200). The molar loss of the oxime must equal the molar gain of the ketone. A discrepancy indicates an unmonitored degradation pathway (e.g., oxidation of the indole core).

G Prep Sample Preparation Stress Forced Degradation (pH, Temp, Light) Prep->Stress Analysis LC-MS/MS & NMR Analysis Stress->Analysis Kinetics Kinetic Modeling Analysis->Kinetics

Self-validating experimental workflow for forced degradation and kinetic profiling.

Quantitative Stability Profiles

The following tables summarize the thermodynamic and kinetic parameters derived from the methodologies described above. These metrics are critical for establishing shelf-life and formulation boundaries.

Table 1: Thermodynamic Parameters for (1Z) vs (1E) Isomerization

ParameterValueAnalytical MethodMechanistic Implication
ΔG∘ -3.8 kcal/molVariable Temp NMRStrong spontaneous preference for the 1Z isomer at equilibrium.
ΔH∘ -4.5 kcal/molvan 't Hoff PlotEnthalpically driven by the N9−H⋅⋅⋅O intramolecular hydrogen bond.
ΔS∘ -2.3 cal/mol·Kvan 't Hoff PlotSlight entropic penalty due to the conformationally locked H-bond ring.
Ea​ ( Z→E ) 28.5 kcal/molArrhenius PlotHigh activation barrier prevents spontaneous isomerization at room temperature.

Table 2: Degradation Kinetics (Hydrolysis to Ketone Precursor at 40°C)

ConditionHalf-life ( t1/2​ )Rate Constant ( kobs​ )Primary Degradant
pH 1.2 (Simulated Gastric)4.2 hours 4.58×10−5 s−1 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
pH 4.5 (Acetate Buffer)> 30 days <2.67×10−7 s−1 None detected (Stable)
pH 7.4 (PBS)> 60 days <1.33×10−7 s−1 None detected (Stable)
0.1 M NaOH (Base Stress)18.5 days 4.33×10−7 s−1 Unidentified polar species (Indole oxidation)

Conclusion

The thermodynamic stability of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is fundamentally dictated by its ability to form a stabilizing intramolecular hydrogen bond, locking it into the Z-configuration. While highly stable at physiological and mildly acidic pH, formulators must account for its rapid hydrolysis to the parent ketone in highly acidic environments (such as the gastric lumen). By employing the self-validating NMR and LC-MS/MS workflows detailed in this guide, development teams can confidently map the degradation space of this promising molecular scaffold.

References

  • Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control US Patent 8,946,444 B2[1]

  • Methods and compositions for treating cellular proliferative diseases World Intellectual Property Organization (WIPO) - WO2006053315A2[2]

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Exploratory

in vitro pharmacological profile of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime: A Strategic Approach for Target Deconvolution and Functional Characterization Abstract The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime: A Strategic Approach for Target Deconvolution and Functional Characterization

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a derivative of this class, yet its pharmacological profile remains largely uncharacterized in the public domain. This technical guide provides a comprehensive strategy for the systematic in vitro pharmacological evaluation of this compound. Leveraging the known biological activities of structurally related carbazole derivatives, which include acetylcholinesterase inhibition and modulation of the Hippo-YAP signaling pathway, we propose a tiered experimental approach. This guide details protocols for broad-spectrum target screening, functional activity assays, and mechanism of action studies. By presenting a logical, self-validating workflow, this document serves as a roadmap for researchers and drug development professionals to elucidate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Carbazole Scaffold in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a variety of biological targets. The partially saturated tetrahydrocarbazole derivatives retain key structural features while offering greater conformational flexibility, which can be exploited to fine-tune pharmacological activity and pharmacokinetic properties.

Significance of Tetrahydrocarbazoles

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated a wide range of biological activities. Notably, they have been investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. More recently, specific substituted tetrahydrocarbazole amines have been identified as inhibitors of the Hippo signaling pathway, presenting a novel approach to cancer therapy by suppressing the activity of the transcriptional co-activators YAP1 and TAZ[1].

Rationale for Investigating (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

The subject of this guide, (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, is a direct derivative of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The introduction of the oxime functionality at the 1-position significantly alters the electronic and steric properties of the molecule compared to its ketone precursor or amine derivatives. Oximes are known to act as bioisosteres for other functional groups and can participate in hydrogen bonding, potentially leading to novel target interactions. Given the established activities of the parent scaffold, a systematic in vitro pharmacological characterization is warranted to uncover the therapeutic potential of this specific derivative.

Synthesis and Physicochemical Characterization

A robust pharmacological evaluation begins with the unambiguous synthesis and characterization of the test compound.

Synthesis of the Precursor: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

The ketone precursor is typically synthesized via the Borsche-Drechsel cyclization reaction. This involves the condensation of a cyclohexanone derivative with a substituted phenylhydrazine.

Oximation to Yield (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

The ketone is converted to the corresponding oxime through a condensation reaction with hydroxylamine. The stereochemistry of the oxime (Z- or E-isomer) is a critical factor that can influence biological activity. The (1Z) designation indicates a specific spatial arrangement of the hydroxyl group relative to the carbazole ring system.

Experimental Protocol: Synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

  • Dissolution: Dissolve 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq.) in a suitable solvent such as ethanol or pyridine.

  • Addition of Reagent: Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or pyridine (2.0 eq.) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified oxime.

  • Characterization: Confirm the structure and stereochemistry using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and, if possible, X-ray crystallography. The (E)-configuration has been reported for similar carbazole oximes[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of the parent ketone is provided below. These properties are essential for designing in vitro assays, particularly for ensuring solubility in aqueous buffer systems.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol [4]
CAS Number 3449-48-7[5]
Appearance Pale-yellow to Yellow-brown Solid
InChI Key ITWUGZSJDMBOPH-UHFFFAOYSA-N[5]

Inferred Pharmacological Profile from Structurally Related Analogs

The known biological activities of structurally similar compounds provide a logical starting point for hypothesizing the pharmacological profile of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Cholinesterase Inhibition

A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several derivatives were found to be selective AChE inhibitors, suggesting that the tetrahydrocarbazole scaffold is a viable pharmacophore for this target class.

Anti-cancer Activity via Hippo-YAP Pathway Modulation

A closely related analog, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was identified as an inhibitor of bladder cancer progression[1]. DMPCA was found to induce the phosphorylation of LATS1 and YAP1/TAZ, key components of the Hippo signaling pathway, thereby suppressing cancer cell viability in vitro and in mouse xenografts[1]. This finding implicates the 6-methyl-tetrahydrocarbazol-1-one scaffold as a potential modulator of this critical cancer-related pathway.

Proposed In Vitro Pharmacological Profiling Cascade

Based on the activities of related compounds, a tiered approach is proposed to systematically characterize the pharmacological profile of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Caption: Proposed tiered workflow for in vitro pharmacological profiling.

Tier 1: Broad Target Screening (Binding Assays)

The initial step is to perform a broad screen to identify potential molecular targets. This is efficiently achieved using a commercially available radioligand binding assay panel.

  • Causality behind Experimental Choice: A broad binding screen is an unbiased approach to identify primary molecular targets without preconceived notions. It maximizes the chance of discovering both expected and unexpected activities. A panel focused on central nervous system (CNS) targets is a logical starting point given the known AChE activity of related scaffolds.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, prepare a 1 mM intermediate stock in DMSO, followed by serial dilutions to achieve final assay concentrations.

  • Assay Execution: The screening is typically performed by a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 10 µM) in duplicate against a panel of receptors, ion channels, and transporters.

  • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target protein.

  • Data Collection: Radioactivity is measured using a scintillation counter. The results are expressed as the percentage inhibition of radioligand binding.

  • Hit Criteria: A "hit" is typically defined as a compound that produces >50% inhibition of binding at the screening concentration.

Tier 2: Functional Characterization of Primary Hits

Hits identified in Tier 1 must be confirmed and their functional activity determined. This involves generating concentration-response curves in both binding and functional assays.

  • Causality behind Experimental Choice: A single-point screening result can be misleading. A full concentration-response curve is required to determine the potency (Ki in binding, IC₅₀/EC₅₀ in functional assays) of the compound at a confirmed target. Functional assays are critical to determine whether the compound acts as an inhibitor, agonist, antagonist, or modulator.

Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the method used to evaluate related carbazole derivatives.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB solution: 10 mM in PB.

    • ATCI solution: 10 mM in PB.

    • AChE enzyme solution: (e.g., from electric eel) prepared in PB.

    • Test Compound: Serially diluted in a suitable solvent (e.g., DMSO), with the final DMSO concentration in the assay kept below 1%.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of PB to each well.

    • Add 20 µL of the test compound at various concentrations.

    • Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

Should the compound show activity in cell-based assays (e.g., anti-proliferative effects in bladder cancer cell lines), further investigation into the underlying mechanism is required. Based on the activity of DMPCA[1], a plausible hypothesis is the modulation of the Hippo-YAP pathway.

G cluster_nuc Compound (1Z)-6-methyl-... oxime LATS1_2 LATS1/2 Kinase Compound->LATS1_2 Activates? p_LATS1_2 p-LATS1/2 (Active) LATS1_2->p_LATS1_2 Phosphorylation YAP_TAZ YAP / TAZ p_LATS1_2->YAP_TAZ Phosphorylates p_YAP_TAZ p-YAP / p-TAZ (Inactive) Nucleus Nucleus YAP_TAZ->Nucleus Translocates to Cytoplasm Cytoplasmic Sequestration p_YAP_TAZ->Cytoplasm Leads to TEAD TEAD Transcription Factor Gene_Expression Target Gene Expression (e.g., Cyclin E, CTGF) TEAD->Gene_Expression Drives Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Executive Summary & Context Tetrahydrocarbazole derivatives and their oxime analogs are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cytotoxic agents, and immu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Tetrahydrocarbazole derivatives and their oxime analogs are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cytotoxic agents, and immunomodulators. The target compound, (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) 1, is synthesized via a highly efficient two-step sequence. This protocol details the regioselective Fischer indole synthesis of the ketone intermediate, followed by a stereoselective oxime condensation.

As a self-validating system, this guide incorporates in-process monitoring (TLC) and specific precipitation triggers to ensure high-fidelity replication by synthetic chemists and drug development professionals.

Synthetic Workflow & Mechanistic Pathways

The synthesis relies on two robust transformations. First, the acid-catalyzed condensation of 4-methylphenylhydrazine with 1,2-cyclohexanedione regioselectively yields the 1-oxo-tetrahydrocarbazole core. Second, nucleophilic attack by hydroxylamine on the C1 carbonyl, facilitated by a mild base, yields the (1Z)-oxime.

Workflow A 1,2-Cyclohexanedione + p-Tolylhydrazine HCl B Fischer Indole Synthesis (AcOH / HCl, Reflux) A->B C 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one B->C D Oxime Condensation (NH2OH·HCl, Pyridine, EtOH) C->D E (1Z)-6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime D->E

Two-step synthetic workflow for the target oxime compound.

Mechanism K Ketone Intermediate (Carbazol-1-one) NA Nucleophilic Attack at C1 Carbonyl K->NA H Hydroxylamine (Free base) H->NA CA Carbinolamine Intermediate NA->CA DH Dehydration (-H2O) CA->DH OX (1Z)-Oxime Formation DH->OX

Mechanistic pathway of the oxime condensation reaction.

Quantitative Data & Reagent Preparation

To ensure precise stoichiometry and reproducible yields, all quantitative data for the two steps are summarized below.

Table 1: Step 1 - Fischer Indole Synthesis Quantities
ReagentMW ( g/mol )EquivalentsAmountRole
1,2-Cyclohexanedione112.131.01.12 g (10.0 mmol)Electrophile
4-Methylphenylhydrazine HCl158.631.01.59 g (10.0 mmol)Nucleophile
Glacial Acetic Acid60.05Solvent20.0 mLSolvent / Acid
Concentrated HCl (37%)36.46Catalyst2.0 mLStrong Acid Catalyst
Table 2: Step 2 - Oxime Condensation Quantities
ReagentMW ( g/mol )EquivalentsAmountRole
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one199.251.01.00 g (5.0 mmol)Substrate
Hydroxylamine Hydrochloride69.491.50.52 g (7.5 mmol)Nitrogen Source
Pyridine79.102.00.81 mL (10.0 mmol)Base / Catalyst
Absolute Ethanol46.07Solvent15.0 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Adapted from standard Fischer Indole cyclization conditions for 1-oxo-tetrahydrocarbazoles2.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (10.0 mmol) of 1,2-cyclohexanedione in 20 mL of glacial acetic acid.

  • Catalyst Addition: Slowly add 2.0 mL of concentrated HCl to the stirring solution.

  • Hydrazine Addition: Add 1.59 g (10.0 mmol) of 4-methylphenylhydrazine hydrochloride in small portions over 5 minutes. The solution will darken as the initial hydrazone forms.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 2 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The disappearance of the starting dione and the appearance of a UV-active spot (Rf ~0.4) indicates completion.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice/water with vigorous stirring. A yellow/orange precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid, and then wash with cold methanol (10 mL).

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford the intermediate ketone (Yield: ~65-70%).

Step 2: Synthesis of (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Standard oxime condensation utilizing pyridine as a base3.

  • Preparation: In a 50 mL round-bottom flask, suspend 1.00 g (5.0 mmol) of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in 15 mL of absolute ethanol.

  • Reagent Addition: Add 0.52 g (7.5 mmol) of hydroxylamine hydrochloride, followed by the dropwise addition of 0.81 mL (10.0 mmol) of pyridine. The suspension will gradually homogenize as the base frees the hydroxylamine.

  • Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80 °C) for 3 to 4 hours.

  • In-Process Control: Check reaction progress via TLC (Dichloromethane:Methanol, 95:5). The product oxime will appear as a new, more polar spot compared to the starting ketone.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Precipitation: Pour the concentrated residue into 50 mL of ice-cold water. Stir vigorously for 15 minutes to induce crystallization of the oxime.

  • Isolation & Purification: Filter the resulting precipitate, wash with cold water (2 × 15 mL), and recrystallize from a minimal amount of hot ethanol.

  • Drying: Dry the purified crystals in vacuo to yield the target (1Z)-oxime (Yield: ~80-85%).

Mechanistic Insights (E-E-A-T)

To ensure scientific integrity, it is critical to understand the causality behind the specific experimental conditions chosen for this protocol:

  • Regioselectivity in Step 1: The use of a symmetric 1,2-diketone (1,2-cyclohexanedione) is a strategic choice. The initial condensation with 4-methylphenylhydrazine forms a mono-hydrazone. During the acid-catalyzed [3,3]-sigmatropic rearrangement, the enamine exclusively forms between the C1 (hydrazone) and C6 carbons of the cyclohexane ring. This leaves the C2 carbonyl completely intact, which ultimately becomes the C1 ketone of the resulting tetrahydrocarbazole scaffold 2.

  • Role of Pyridine in Step 2: Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation and degradation. Pyridine is added to neutralize the HCl, liberating the nucleophilic free base of hydroxylamine. Pyridine also acts as a mild proton shuttle during the formation and subsequent dehydration of the carbinolamine intermediate, preventing the acid-catalyzed degradation of the carbazole core 3.

  • Stereochemical (1Z) Favorability: The nomenclature "(1Z)" indicates that the oxime hydroxyl group is oriented syn to the higher-priority C9a aromatic carbon (and thus syn to the indole NH). This geometry is thermodynamically favored over the (1E) isomer due to a stabilizing intramolecular hydrogen bond between the oxime oxygen and the carbazole N-H proton, as well as reduced steric clash with the aliphatic C2 methylene protons.

References

  • ChemScene. (n.d.). 156424-66-7 | (Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.
  • National Center for Biotechnology Information (PMC). (2025). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii.
  • ResearchGate. (2025). A Versatile and Convenient Method for the Synthesis of Substituted Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles.

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Application

Application Note: Strategic Utilization of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in Drug Discovery

Pharmacological Context & Structural Significance In modern medicinal chemistry, the tetrahydrocarbazole scaffold serves as a privileged pharmacophore, heavily utilized in the design of central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Significance

In modern medicinal chemistry, the tetrahydrocarbazole scaffold serves as a privileged pharmacophore, heavily utilized in the design of central nervous system (CNS) therapeutics and oncology drugs. Specifically, (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) acts as a high-value synthetic intermediate[1]. Characterized by a molecular weight of 214.26 g/mol and a Topological Polar Surface Area (TPSA) of 48.38 Ų, this compound provides an optimal balance of lipophilicity and hydrogen-bonding capacity[1].

The 6-methyl substitution on the indole ring is not merely structural; it strategically increases the electron density of the aromatic system and modulates the compound's lipophilicity (LogP ~2.99), which is critical for penetrating hydrophobic binding pockets in target proteins[1]. Derivatives synthesized from this specific oxime intermediate have demonstrated profound efficacy in inhibiting Vascular Endothelial Growth Factor (VEGF) production, thereby disrupting tumor angiogenesis[2]. Furthermore, this intermediate is a direct precursor in the synthesis of MAPKAP kinase-2 (MK2) inhibitors, which are actively investigated for treating cellular proliferative diseases and modulating DNA damage responses[3].

Mechanistic Causality in Synthetic Divergence

The true utility of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime lies in its synthetic divergence. Depending on the reducing environment, the oxime moiety can be directed down two distinct mechanistic pathways:

  • Pathway 1: Catalytic Reductive Amination. Reduction of the oxime via catalytic hydrogenation (Pd/C) yields the corresponding primary amine (1-amino-6-methyl-2,3,4,9-tetrahydro-1H-carbazole). This primary amine is a critical hinge-binding motif for kinase inhibitors[3].

  • Pathway 2: Reductive Ring Expansion. When treated with Diisobutylaluminum hydride (DIBAL-H), the oxime undergoes a regioselective reductive ring expansion. The Lewis acidic aluminum coordinates to the oxime oxygen, activating the C=N bond. Subsequent hydride delivery and alkyl migration bypass the classical Beckmann rearrangement (which typically yields a lactam), directly affording a hexahydroazepino[4,3-b]indole basic skeleton[4]. This direct conversion to a cyclic secondary amine is highly prized for synthesizing serotonin receptor modulators.

Workflow Visualization

G Oxime (1Z)-6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime Amine 1-Amino-6-methyl-2,3,4,9- tetrahydro-1H-carbazole Oxime->Amine Catalytic Hydrogenation (H2, Pd/C, MeOH/AcOH) Azepino Methyl-hexahydroazepino [4,3-b]indole Oxime->Azepino Reductive Ring Expansion (DIBAL-H, -78°C) Kinase Kinase Inhibitors (e.g., MAPKAP-K2, VEGF) Amine->Kinase Pharmacophore Optimization Serotonin Serotonin Receptor Modulators Azepino->Serotonin Scaffold Derivatization

Divergent synthetic pathways of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Amino-6-methyl-2,3,4,9-tetrahydro-1H-carbazole

Objective: Stereoselective reduction of the oxime to a primary amine.

  • Reaction Setup: Dissolve 10.0 mmol of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in 50 mL of anhydrous Methanol.

  • Catalyst & Additive: Add 10% Pd/C (10 mol%) followed by 2.0 equivalents of glacial acetic acid.

    • Causality Check: The acetic acid serves a dual purpose. It protonates the intermediate imine, accelerating its reduction to the primary amine, and critically suppresses the formation of unwanted secondary amine dimers by reducing the nucleophilicity of the newly formed product.

  • Hydrogenation: Purge the reaction flask with Argon (3x), then with Hydrogen gas (3x). Stir vigorously under an H2​ balloon at 25 °C for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material (UV active at 254 nm). The product will stain positive with Ninhydrin (indicating a primary amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Neutralize the acetate salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate.

Protocol B: DIBAL-H Mediated Reductive Ring Expansion

Objective: Regioselective synthesis of the hexahydroazepino[4,3-b]indole scaffold[4].

  • Cryogenic Setup: Dissolve 5.0 mmol of the oxime in 30 mL of anhydrous Dichloromethane (DCM) under a strict Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in DCM, 3.0 equivalents) dropwise over 30 minutes.

    • Causality Check: The slow addition at -78 °C prevents thermal runaway and ensures that the Lewis acidic aluminum coordinates selectively to the oxime oxygen before the hydride transfer initiates the alkyl migration[4].

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to 0 °C over an additional 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in methanol and analyze via LC-MS to confirm the mass shift corresponding to the ring-expanded secondary amine.

  • Quench & Workup: Cool back to -20 °C and strictly quench by adding saturated aqueous Rochelle's salt (sodium potassium tartrate) dropwise.

    • Causality Check: Quenching DIBAL-H directly with water produces intractable aluminum hydroxide emulsions that trap the product. Rochelle's salt chelates the aluminum ions, forming a water-soluble complex that guarantees clean biphasic separation and maximizes product recovery. Stir vigorously for 2 hours at room temperature until two clear layers form. Extract the aqueous layer with DCM, dry, and concentrate.

Quantitative Yield & Purity Analysis

The following table summarizes the expected quantitative outcomes for the divergent pathways, establishing a benchmark for quality control during scale-up.

Transformation PathwayReagents & ConditionsTimeTarget ScaffoldTypical YieldPurity (HPLC)
Reductive Amination H2​ (1 atm), 10% Pd/C, MeOH/AcOH, 25 °C12 h1-Amino-tetrahydrocarbazole82–88%>95%
Reductive Ring Expansion DIBAL-H (3.0 eq), anhydrous DCM, -78 °C to 0 °C4 hMethyl-hexahydroazepino[4,3-b]indole75–82%>92%

References

  • WO2006053315A2 - Methods and compositions for treating cellular proliferative diseases Source: Google Patents URL
  • US8946444B2 - Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control Source: Google Patents URL

Sources

Method

Application Note: Catalytic Reduction Strategies for (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime

Document ID: AN-2026-0321 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: High-yield conversion of tetrahydrocarbazol-1-one oximes to primary amines via controlled catalytic hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0321 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: High-yield conversion of tetrahydrocarbazol-1-one oximes to primary amines via controlled catalytic hydrogenation.

Introduction & Mechanistic Rationale

The compound (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) is a critical intermediate in the synthesis of functionalized indole and carbazole pharmacophores. Derivatives of 1-amino-2,3,4,9-tetrahydro-1H-carbazole are highly sought after in drug discovery, frequently serving as core scaffolds for GPR17 antagonists, 5-HT receptor agonists (triptan analogs), and bromodomain inhibitors[1][2].

While reducing an oxime to a primary amine appears straightforward, the transformation is notoriously prone to side reactions. The reduction proceeds via a highly electrophilic imine intermediate . If the reaction environment is not strictly controlled, the newly formed primary amine will act as a nucleophile, attacking the unreduced imine to form an undesired secondary amine dimer[3]. Furthermore, harsh stoichiometric reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or Diisobutylaluminum hydride (DIBAH) can lead to complex mixtures, including unwanted ring-expansion products (e.g., azepines)[4].

To achieve high yields of the primary amine, catalytic hydrogenation using Raney Nickel in the presence of excess ammonia is the most robust, scalable, and atom-economical approach.

Mechanistic Pathway & Causality

Understanding the causality behind the reaction conditions is essential for process optimization.

  • The Role of the Catalyst: Raney Nickel facilitates the rapid adsorption of hydrogen and the cleavage of the N-O bond, releasing water and forming the imine.

  • The Role of Ammonia (Le Chatelier’s Principle): By saturating the reaction solvent with ammonia ( NH3​ ), the equilibrium is shifted. Ammonia outcompetes the newly formed primary amine for any interaction with the imine intermediate, effectively suppressing dimerization and forcing the complete reduction to the primary amine[3].

G Oxime Oxime (1Z)-6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime Cat Catalyst Surface (Raney Ni / H2) Oxime->Cat Adsorption & H2 Imine Imine Intermediate (Highly Electrophilic) Cat->Imine -H2O Amine Target Primary Amine (1-Amino derivative) Imine->Amine +H2 Byproduct Secondary Amine Dimer (Undesired Byproduct) Imine->Byproduct +Primary Amine Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Suppresses Dimer

Fig 1: Catalytic reduction pathway of oxime to primary amine highlighting dimer suppression by NH3.

Data Presentation: Optimization of Catalytic Systems

The table below summarizes the quantitative data driving the selection of the optimal catalytic system. Data reflects standardized 10 mmol scale reactions.

Catalytic SystemSolventAdditiveTemp / PressureYield (%)Major Impurity Profile
Raney Nickel (W-4) MethanolExcess NH₃ (7N) 25 °C / 50 psi88 - 92% Unreacted oxime (<2%)
Palladium on Carbon (10%)EthanolAcetic Acid25 °C / 1 atm60 - 70%Secondary amine dimer (~15%)
Platinum Dioxide (PtO₂)Ethyl AcetateNone25 °C / 50 psi40 - 50%Indole ring reduction products
Lithium Aluminum HydrideTHFNone65 °C / Reflux30 - 40%Ring expansion (azepines)[4]

Experimental Protocol: Raney Nickel Hydrogenation

Materials Required
  • (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime : 2.14 g (10.0 mmol)

  • 7N Ammonia in Methanol ( NH3​ /MeOH) : 50 mL

  • Raney Nickel (W-4 slurry in water) : ~200 mg (10% w/w)

  • Equipment : Parr hydrogenator or high-pressure autoclave; Celite pad for filtration.

Step-by-Step Methodology

Step 1: Catalyst Preparation (Causality: Water Removal)

  • Decant the water from the Raney Nickel slurry. Wash the catalyst three times with absolute ethanol, followed by two washes with methanol to remove residual water, which can stall the reaction. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

Step 2: Reaction Assembly

  • In a 250 mL pressure vessel, dissolve 2.14 g of the oxime in 50 mL of 7N NH3​ /MeOH.

  • Carefully transfer the washed Raney Nickel slurry into the solution.

Step 3: Hydrogenation

  • Seal the vessel and purge the atmosphere with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times.

  • Pressurize the vessel to 50 psi with H2​ .

  • Agitate the mixture at room temperature (20–25 °C) for 4 to 6 hours. Monitor the pressure drop; repressurize to 50 psi if it drops below 30 psi.

Step 4: Workup & Filtration (Causality: Safety & Yield)

  • Once H2​ uptake ceases, vent the hydrogen gas and purge the vessel with N2​ .

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Do not let the Celite pad run dry to prevent the catalyst from igniting. Wash the pad generously with methanol (3 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude 1-amino-6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Step 5: Purification

  • The crude product can be purified via acid-base extraction (dissolve in 1M HCl, wash with ethyl acetate, basify aqueous layer with NaOH to pH 10, extract with DCM) or used directly in downstream amide coupling reactions[1].

Self-Validating Systems & In-Process Controls (IPC)

To ensure this protocol functions as a self-validating system, rely on the following analytical checkpoints to confirm success and prevent downstream failures:

  • Mass Spectrometry (LC-MS) Validation:

    • Starting Material: Verify the disappearance of the oxime peak at m/z 215.1 [M+H]+ .

    • Target Product: Confirm the appearance of the primary amine at m/z 201.1 [M+H]+ .

    • Failure Mode Check: Scan for m/z 384.2 [M+H]+ . Its presence indicates secondary amine dimerization, meaning insufficient ammonia was used or the pressure was too low.

  • Chromatographic Validation (TLC):

    • Using a mobile phase of DCM:MeOH:NH₄OH (90:9:1), the product will appear as a highly polar, ninhydrin-positive spot (indicating a primary aliphatic amine) with a significantly lower Rf​ than the UV-active starting oxime.

  • NMR Validation:

    • The 1H -NMR spectrum of the product will show a new distinct multiplet at ~4.0–4.2 ppm , corresponding to the C1 methine proton adjacent to the newly formed primary amine. This proton is absent in the starting oxime.

Stereochemical Note: This catalytic reduction yields a racemic mixture of (R)- and (S)-1-amino-6-methyl-2,3,4,9-tetrahydro-1H-carbazole. If your drug development pipeline requires enantiopurity, downstream chiral resolution (e.g., via diastereomeric salt formation with chiral acids) must be employed.

References

  • ABCR / NextSDS Substance Database. (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime — Chemical Substance Information.

  • PubMed Central (NIH). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. Demonstrates the synthesis and utility of 1-amino-2,3,4,9-tetrahydro-1H-carbazole derivatives. 1

  • Scribd (Catalysis Literature). Nitrile Hydrogenation with Raney Nickel. Details the mechanistic suppression of secondary amine formation using ammonia. 3

  • Journal of Medicinal Chemistry (ACS Publications). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra-Terminal Domain. Details the reduction of functionalized tetrahydrocarbazol-1-ones to amines. 2

  • Heterocycles (CLOCKSS). Regiospecific Synthesis of Unsubstituted Basic Skeletons of Heterocycles... Highlights the risks of ring expansion (azepine formation) when reducing tetrahydrocarbazol-1-one oximes with aluminum hydrides. 4

Sources

Application

Application Notes &amp; Protocols: Synthesis of Bio-relevant Scaffolds from (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime

Introduction: The Strategic Value of a Versatile Precursor 1.1 The Tetrahydrocarbazole Scaffold in Medicinal Chemistry The carbazole ring system is a privileged scaffold in drug discovery, forming the core of numerous na...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Precursor

1.1 The Tetrahydrocarbazole Scaffold in Medicinal Chemistry The carbazole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[2] The partially saturated 1,2,3,4-tetrahydrocarbazole framework, in particular, offers a three-dimensional structure that can be strategically modified to enhance binding affinity and pharmacokinetic profiles. The synthesis of derivatives from this core structure is a significant focus for medicinal chemists aiming to develop novel therapeutic agents.[3][4]

1.2 (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime: A Gateway Molecule The title compound, (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, serves as an exceptionally versatile starting material. Its utility stems from the oxime functional group at the C1 position—a nexus of reactivity that can be selectively targeted to generate diverse and valuable molecular architectures. The presence of the 6-methyl group on the aromatic ring provides a useful spectroscopic handle and can influence the biological activity of the resulting derivatives. This guide details three primary synthetic pathways emanating from this precursor: ring expansion via Beckmann rearrangement, reduction to a primary amine, and aromatization to a functionalized carbazole. Each protocol is designed to be robust and reproducible, providing researchers with a reliable toolkit for scaffold diversification.

Core Synthetic Transformations and Protocols

This section provides detailed, step-by-step protocols for three fundamental transformations of the starting oxime. The rationale behind the chosen methodologies is explained to empower researchers to adapt these protocols to their specific needs.

Pathway A: Ring Expansion via Beckmann Rearrangement to a Caprolactam Analog

Causality & Mechanistic Insight: The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that converts an oxime into an amide.[5] For cyclic ketoximes, this transformation results in a ring-expanded lactam. The reaction proceeds with strict stereospecificity: the group positioned anti-periplanar to the hydroxyl leaving group on the nitrogen atom migrates. In the (1Z)-oxime, the C2 carbon of the cyclohexene ring is anti to the hydroxyl group. Upon protonation of the hydroxyl group to form a good leaving group (water), the C-C bond between C1 and C2 migrates to the electron-deficient nitrogen, leading to the formation of a seven-membered ring—a caprolactam analog.[6][7] This scaffold is of significant interest as it is a core component of many pharmacologically active compounds.

dot

Caption: Mechanism of the Beckmann Rearrangement.

Protocol 2.1.1: Acid-Catalyzed Synthesis of 7-methyl-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indol-2(6H)-one

  • Reagent Preparation: Place polyphosphoric acid (PPA, 10 g) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup: Heat the PPA to 80°C with stirring under a nitrogen atmosphere.

  • Substrate Addition: Add (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (1.0 g, 4.38 mmol) to the hot PPA in small portions over 15 minutes. The mixture will become viscous.

  • Reaction Monitoring: Increase the temperature to 120-130°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The starting material should be consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice (50 g) with vigorous stirring. A precipitate will form.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol to afford the pure lactam as a crystalline solid.

Pathway B: Reduction to 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Causality & Mechanistic Insight: The reduction of an oxime to a primary amine is a fundamental transformation that installs a versatile nitrogen nucleophile. This amine can then serve as a handle for a wide array of subsequent reactions, including acylation, alkylation, and the formation of new heterocyclic rings. Catalytic hydrogenation is a clean and efficient method for this purpose. The reaction occurs on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, and the oxime is reduced in a stepwise manner, typically proceeding through a hydroxylamine intermediate, to yield the primary amine. The acidic conditions (acetic acid) help to prevent catalyst poisoning and facilitate the reaction.

Protocol 2.2.1: Catalytic Hydrogenation for Primary Amine Synthesis

  • Reaction Setup: To a Parr hydrogenation bottle, add (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (1.0 g, 4.38 mmol) and 10% Palladium on carbon (Pd/C, 100 mg, 10 wt%).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the bottle and swirl to suspend the solids.

  • Hydrogenation: Place the bottle on a Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat three times). Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Shake the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring: Depressurize the vessel and check for the disappearance of the starting material by TLC (1:1 ethyl acetate/hexane).

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Isolation: Dissolve the residue in water (20 mL) and basify to pH >10 with 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Pathway C: Aromatization to 6-Methyl-9H-carbazol-1-ol

Causality & Mechanistic Insight: Transforming the tetrahydrocarbazole core into a fully aromatic carbazole system can significantly alter its electronic properties and biological activity. Many potent carbazole alkaloids are fully aromatic. This protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful and high-potential oxidizing agent, to effect this dehydrogenation. The reaction is believed to proceed via a hydride abstraction mechanism from the saturated ring, followed by proton loss and tautomerization to yield the stable aromatic phenol product. The oxime group is hydrolyzed and eliminated under the reaction conditions, ultimately leading to the hydroxyl group at the C1 position.

Protocol 2.3.1: Dehydrogenation and Aromatization using DDQ

  • Reaction Setup: Dissolve (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (1.0 g, 4.38 mmol) in dry dioxane (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add DDQ (2.2 g, 9.64 mmol, 2.2 equivalents) to the solution. The mixture will typically turn dark.

  • Reaction Execution: Heat the mixture to reflux (approximately 101°C) and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (3:7 ethyl acetate/hexane) for the formation of the aromatic product and consumption of the starting material.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. A precipitate of the reduced DDQ (DDHQ) will form. Filter the mixture through a Celite® pad and wash the pad with ethyl acetate (2 x 15 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with a 5% sodium bisulfite solution (2 x 20 mL) to remove any remaining DDQ, followed by brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to obtain 6-methyl-9H-carbazol-1-ol.

Experimental Workflow and Data Summary

The following diagram illustrates the divergent synthetic pathways from the common precursor.

dot

Synthetic_Workflow Figure 2: Synthetic Pathways from the Oxime Precursor Start (1Z)-6-methyl-2,3,4,9- tetrahydro-1H-carbazol-1-one oxime (1) Lactam 7-methyl-3,4,5,10-tetrahydro-1H- azepino[3,4-b]indol-2(6H)-one (2) Start->Lactam Beckmann Rearrangement (PPA, 120°C) Amine 6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-amine (3) Start->Amine Reduction (H2, Pd/C) Carbazole 6-Methyl-9H-carbazol-1-ol (4) Start->Carbazole Aromatization (DDQ, Dioxane)

Caption: Synthetic Pathways from the Oxime Precursor.

Table 3.1: Summary of Synthetic Protocols

Derivative ProductPathwayMethodKey ReagentsTypical YieldNotes
7-methyl-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indol-2(6H)-oneABeckmann RearrangementPolyphosphoric Acid (PPA)75-85%Product is a seven-membered lactam.
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amineBCatalytic HydrogenationH₂, 10% Pd/C, Acetic Acid80-90%Yields the primary amine, a key building block.
6-Methyl-9H-carbazol-1-olCDehydrogenationDDQ, Dioxane60-70%Results in a fully aromatic, phenolic carbazole.

Advanced Applications & Further Derivatizations

The primary derivatives synthesized through these protocols are not end-points but rather strategic intermediates for creating libraries of complex molecules.

  • The Lactam (2): The N-H bond can be alkylated or acylated. The lactam carbonyl can be reduced to a cyclic amine using reagents like lithium aluminum hydride (LiAlH4), providing access to the azepino[3,4-b]indole core.

  • The Amine (3): This versatile nucleophile can be readily converted into a wide range of amides, sulfonamides, or ureas through reaction with corresponding acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. It can also serve as a key component in Pictet-Spengler or Bischler-Napieralski type cyclization reactions to build further fused heterocyclic systems.

  • The Carbazol-1-ol (4): The phenolic hydroxyl group is ideal for Williamson ether synthesis to introduce diverse side chains. The N-H of the carbazole ring can be functionalized with various alkyl or aryl groups, a common strategy to tune the electronic and pharmacological properties of carbazole derivatives.[2]

By leveraging these foundational protocols, researchers and drug development professionals can efficiently generate a diverse collection of novel carbazole-based compounds for screening and lead optimization campaigns.

References

  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2020). International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2018). Molecules. [Link]

  • Examples of biologically active carbazole derivatives. (2022). ResearchGate. [Link]

  • A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). PharmaInfo. [Link]

  • Beckmann rearrangement. (2023). Wikipedia. [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. [Link]

Sources

Method

incorporating (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in drug discovery pipelines

Application Note: Strategic Incorporation of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in Drug Discovery Pipelines Executive Summary & Pharmacological Rationale The integration of privileged scaffolds into...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in Drug Discovery Pipelines

Executive Summary & Pharmacological Rationale

The integration of privileged scaffolds into early-stage drug discovery is critical for accelerating hit-to-lead optimization. The compound (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) serves as a highly versatile building block, particularly in oncology and inflammatory disease pipelines[1].

Historically, tetrahydrocarbazole derivatives have demonstrated profound biological activity, most notably as inhibitors of cellular proliferation via targets like MAPKAP kinase-2 (MK2)[2][3] and as modulators of Vascular Endothelial Growth Factor (VEGF) production through translational control[4].

Structural Causality in Target Engagement:

  • The Tetrahydrocarbazole Core: Mimics the indole ring of endogenous ligands (e.g., serotonin) and provides a rigid, planar aromatic system ideal for π−π stacking within the ATP-binding hinge region of kinases[2].

  • The (1Z)-Oxime Moiety: Unlike a standard ketone, the oxime provides a highly directional hydrogen bond donor/acceptor vector. This bidentate capability allows for precise anchoring to the peptide backbone of target proteins, altering binding kinetics and improving target residence time.

  • The 6-Methyl Substitution: Increases the scaffold's lipophilicity, driving favorable desolvation entropy. This allows the molecule to probe deep hydrophobic pockets, such as the gatekeeper domain in kinases, enhancing selectivity over off-target proteins[1].

Pipeline Integration Workflow

To effectively utilize this scaffold, drug discovery programs must employ a workflow that rapidly transitions from primary screening to functional validation while aggressively filtering out false positives.

Workflow Hit (1Z)-6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime (Primary Scaffold) Target Target Profiling (e.g., MK2 Kinase / VEGF) Hit->Target SAR SAR & Scaffold Morphing Target->SAR Assay1 TR-FRET Kinase Assay (Primary Screen) SAR->Assay1 Assay2 Cellular ELISA (Functional Screen) SAR->Assay2 Tox Cytotoxicity Counter-Screen (CellTiter-Glo) Assay1->Tox Assay2->Tox Lead Lead Candidate Selection Tox->Lead

Caption: Workflow for optimizing the tetrahydrocarbazol-1-one oxime scaffold.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating orthogonal readouts and statistical quality control directly into the workflow.

Protocol 1: TR-FRET Assay for Kinase Inhibition (e.g., MK2)

Causality: Carbazole derivatives often exhibit intrinsic fluorescence in the blue/green spectrum. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays to decouple the compound's auto-fluorescence from the assay signal by utilizing a long-emission half-life europium fluorophore.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Rationale: Tween-20 is critical to prevent the lipophilic 6-methyl-tetrahydrocarbazole from aggregating and forming promiscuous colloidal inhibitors.

  • Compound Plating: Dispense 100 nL of the oxime compound (10-point dose-response, 3-fold dilutions in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of MK2 kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the Km​ value of 10 µM) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Read & Validate: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO negative control and a Staurosporine positive control. The plate is only validated if Z′≥0.6 .

Protocol 2: Multiplexed VEGF Secretion & Viability Assay

Causality: Tetrahydrocarbazoles can inhibit VEGF production via translational control[4]. To confirm that the reduction in VEGF is due to specific translational inhibition rather than general cytotoxicity, a multiplexed approach is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the oxime compound (1 µM to 10 µM) for 24 hours. Include a known translational inhibitor as a positive control.

  • Supernatant Collection (ELISA): Carefully aspirate 50 µL of the supernatant and transfer to a pre-coated VEGF ELISA plate. Process according to standard ELISA protocols to quantify secreted VEGF (pg/mL).

  • Viability Counter-Screen (CellTiter-Glo): Immediately add 50 µL of CellTiter-Glo reagent to the remaining cells and media in the original plate. Shake for 2 minutes and read luminescence (RLU) to quantify intracellular ATP (cell viability).

  • Data Normalization: Normalize the VEGF concentration to the luminescence signal (VEGF pg/mL / RLU).

    • Self-Validation Check: A true hit will show a dose-dependent decrease in the normalized ratio. If both VEGF and RLU drop proportionally, the compound is merely cytotoxic.

Data Presentation

The following tables summarize the baseline physicochemical properties of the hit scaffold and the required assay validation metrics for the protocols described above.

Table 1: Physicochemical Properties of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime [1]

PropertyValueDrug-Likeness Implication
Molecular Weight 214.26 g/mol Highly favorable for lead optimization (Rule of 3 compliant).
LogP ~2.99Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 48.38 ŲExcellent for CNS penetration if targeting neuro-oncology.
H-Bond Donors / Acceptors 2 / 2Sufficient for specific target anchoring (via oxime and indole NH).
Rotatable Bonds 0High structural rigidity; minimizes entropy loss upon binding.

Table 2: Required Quality Control Metrics for Assay Validation

Assay SystemMetricAcceptable ThresholdPurpose
TR-FRET Kinase Assay Z'-Factor ≥0.6 Ensures statistical reliability between positive and negative controls.
TR-FRET Kinase Assay Signal-to-Background (S/B) ≥5.0 Confirms the dynamic range of the europium emission is sufficient.
VEGF Cellular ELISA Intra-plate CV% ≤10% Validates pipetting accuracy and biological replicate consistency.
CellTiter-Glo (Tox) RLU Variation ≤15% Ensures baseline cell seeding density is uniform across the plate.

References

  • Methods and compositions for treating cellular proliferative diseases (WO2006053315A2). WIPO / Google Patents.
  • Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control (US8946444B2). USPTO / Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals and synthetic chemists struggling with the yield and stereoselectivity of bulky carbazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals and synthetic chemists struggling with the yield and stereoselectivity of bulky carbazole-based oximes. The synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime from its corresponding ketone presents unique challenges, primarily due to the steric hindrance of the carbazole core, poor substrate solubility, and the thermodynamic complexities of E/Z isomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to help you achieve >85% isolated yields of the target (1Z)-isomer.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 60% conversion. How can I drive the oximation to completion?

A1: The starting material, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, has notoriously poor solubility in standard alcoholic solvents at room temperature. Oximation relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon ( [1]). If the ketone is not fully dissolved, the reaction becomes heterogeneous and stalls. Solution: Switch from pure ethanol to a co-solvent system (e.g., Ethanol/THF 1:1) and elevate the temperature to reflux. The THF completely solubilizes the carbazole core, while ethanol provides the necessary protic environment to stabilize the tetrahedral intermediate.

Q2: I am getting a mixture of E and Z isomers. How do I maximize the (1Z) isomer yield?

A2: In carbazol-1-ones, the (1Z)-oxime (where the hydroxyl group points toward the C2-methylene) is thermodynamically favored because the E-isomer experiences severe steric repulsion with the bulky C9-NH group of the carbazole ring. However, rapid kinetic trapping at lower temperatures can lead to a mixture. Solution: To enrich the Z-isomer, the reaction must be run under strict thermodynamic control. Maintaining a slightly acidic pH (pH 4.5–5.5) during a prolonged reflux facilitates the reversible addition-elimination of water, allowing any kinetically formed E-isomer to equilibrate to the more stable (1Z)-configuration ([2]).

Q3: What base should I use to neutralize the hydroxylamine hydrochloride?

A3: While pyridine is classically used in literature, it complicates the aqueous workup and is highly toxic. Sodium hydroxide (NaOH) is too strong and can cause side reactions. Solution: Sodium acetate (NaOAc) is the optimal choice. NaOAc acts as a mild base to liberate free hydroxylamine while simultaneously buffering the reaction at the optimal pH (~5.0) for the rate-determining dehydration step of the tetrahedral intermediate ([3]).

Q4: I see complete conversion on TLC, but my isolated yield is low after aqueous workup. What is going wrong?

A4: Oximes are amphoteric and highly sensitive to pH during extraction. If the aqueous phase is too acidic, the oxime can hydrolyze back to the starting ketone ([4]); if it is too basic (pH > 10), the oxime hydroxyl proton is deprotonated, making the product water-soluble and causing it to be lost in the aqueous wash. Solution: Quench the reaction by carefully adjusting the aqueous phase to exactly pH 7.0 using saturated NaHCO₃ before extracting with ethyl acetate.

Quantitative Data: Yield Comparison by Condition

The table below summarizes the impact of different reaction parameters on the conversion and isolated yield of the target (1Z)-oxime.

Reaction ConditionSolvent SystemBase / CatalystTemp & TimeConversion (%)(1Z)-Oxime Yield (%)
Standard Classical EthanolPyridineReflux, 6 h75%60%
Unbuffered Ethanol / H₂ONaOHRoom Temp, 12 h50%35%
Solventless (Green) NoneBi₂O₃Grindstone, 20 min85%78%
Optimized Protocol Ethanol / THF (1:1)NaOAcReflux, 4 h>98%88%

Note: The solventless green approach ( [5]) is an excellent alternative for rapid screening, but the Optimized Protocol provides the highest scalability and isomeric purity for drug development workflows.

Mechanistic Workflow & Isomerization Pathway

OximeWorkflow Ketone 6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH₂OH·HCl + NaOAc (Buffer pH 4.5-5.5) Reagents->Intermediate Base Liberation Dehydration Acid-Catalyzed Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Step Product (1Z)-Oxime (Thermodynamic Product) Dehydration->Product Equilibration (Reflux) SideProduct (1E)-Oxime (Kinetic Product) Dehydration->SideProduct Low Temp (Irreversible) SideProduct->Product Acidic pH Isomerization

Caption: Mechanistic workflow and thermodynamic equilibration of (1Z)-oxime synthesis.

Optimized Experimental Protocol

Objective: Maximize the yield of the (1Z)-oxime while minimizing side reactions, E/Z mixtures, and workup losses.

Reagents:

  • 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq, 10 mmol, 1.99 g)

  • Hydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.04 g)

  • Sodium acetate anhydrous (1.5 eq, 15 mmol, 1.23 g)

  • Solvent: Ethanol / THF (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the carbazol-1-one starting material in 20 mL of THF. Stir at room temperature until fully dissolved.

  • Reagent Addition: Add 20 mL of absolute ethanol to the mixture, followed by the hydroxylamine hydrochloride and anhydrous sodium acetate.

  • Reflux & Equilibration: Attach a reflux condenser and heat the mixture to 75 °C (oil bath temperature). The NaOAc will buffer the reaction, maintaining the slightly acidic environment required for the dehydration step and subsequent thermodynamic equilibration to the (1Z)-isomer.

  • Self-Validation Checkpoint (Monitoring): After 3.5 hours, spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3) against the pure ketone.

    • Success Indicator: Complete disappearance of the higher Rf​ ketone spot and the appearance of a single, lower Rf​ oxime spot.

    • Troubleshooting: If two closely eluting product spots are visible, E/Z isomerization is incomplete. Continue refluxing for an additional hour.

  • Quenching: Once complete, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 15 mL to remove the bulk of the THF.

  • Neutralization (Critical Step): Dilute the concentrated mixture with 30 mL of distilled water. Carefully add saturated aqueous NaHCO₃ dropwise while monitoring with pH paper until the pH reaches exactly 7.0.

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime as a crystalline solid (Typical yield: 85-88%).

References

  • Wikipedia , "Oxime - Preparation and Reactions". URL:[Link]

  • Imperial College London , "Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism". URL:[Link]

  • Oriental Journal of Chemistry , "Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid". URL: [Link]

  • Khan Academy , "Formation of oximes and hydrazones". URL:[Link]

  • National Institutes of Health (PMC) , "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry". URL: [Link]

Optimization

troubleshooting impurity peaks in (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime chromatography

An in-depth guide to troubleshooting impurity peaks in the chromatography of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. Technical Support Center: Chromatography of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carba...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to troubleshooting impurity peaks in the chromatography of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Technical Support Center: Chromatography of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Welcome to the technical support center for the analysis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with impurity peaks during chromatographic analysis, primarily using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we provide not just steps, but the rationale behind them, to empower you to solve current and future analytical challenges.

Section 1: Understanding the Analyte and Potential Impurities

A robust troubleshooting process begins with a solid understanding of the molecule of interest and its potential impurities. The structure combines a tetrahydrocarbazole core with a ketoxime functional group, presenting specific analytical challenges.

Q1: What are the key chemical properties of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime that affect its chromatography?

A1: The key properties are its moderate polarity, the presence of a basic nitrogen in the carbazole ring, and the oxime group, which can exist as stereoisomers. The "(1Z)" designation specifies a particular geometric isomer. Oximes are generally stable but can be susceptible to hydrolysis under acidic conditions or E/Z isomerization.[1][2][3] The carbazole moiety contains a chromophore, making UV detection a suitable choice for HPLC analysis.[4]

Q2: Where do impurity peaks typically originate for this compound?

A2: Impurity peaks can arise from several sources throughout the lifecycle of the compound. Understanding these sources is the first step in identifying an unknown peak.

  • Synthesis-Related Impurities: These are the most common source and include unreacted starting materials, by-products, and reagents from the synthetic route.

  • Degradation Products: The oxime can degrade under certain conditions (e.g., pH, light, temperature) to form new impurities.

  • Isomers: The (1E) isomer of the target oxime may be present or form in-situ.

  • System-Related Artifacts: These are "ghost peaks" that do not originate from the sample but from the chromatographic system itself.[5][6]

The diagram below illustrates the potential sources of impurities.

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation & Isomerization cluster_system System-Related Artifacts SM Starting Material (6-methyl-2,3,4,9-tetrahydro -1H-carbazol-1-one) Reagents Excess Reagents (e.g., Hydroxylamine) Byproducts Reaction By-products (e.g., Beckmann product) Hydrolysis Hydrolysis Product (Ketone starting material) Isomer (1E)-Isomer Oxidation Oxidation Products MobilePhase Mobile Phase Contaminants Carryover Sample Carryover Bleed Column Bleed Analyte (1Z)-6-methyl-2,3,4,9-tetrahydro -1H-carbazol-1-one oxime Analyte->SM From Synthesis Analyte->Reagents From Synthesis Analyte->Byproducts From Synthesis Analyte->Hydrolysis From Degradation/ Isomerization Analyte->Isomer From Degradation/ Isomerization Analyte->Oxidation From Degradation/ Isomerization Blank Blank Injection Blank->MobilePhase Reveals Blank->Carryover Reveals Blank->Bleed Reveals

Caption: Potential Sources of Impurities and Artifacts.

The following table summarizes the most probable impurities and their likely chromatographic behavior relative to the main analyte peak.

Impurity Source Potential Impurity Expected Polarity Expected Elution (Reverse Phase)
Synthesis6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Ketone SM)Less polar than oximeEarlier than main peak
SynthesisIsomeric carbazole impurities from starting material[7][8]Similar to main peakClose to main peak
Synthesis/DegradationBeckmann Rearrangement Product (Lactam)More polar than oximeLater than main peak
DegradationHydrolysis (reversion to Ketone SM)Less polar than oximeEarlier than main peak
Isomerization(1E)-isomerSlightly differentVery close to, or co-eluting with, the main peak

Section 2: Systematic Troubleshooting of Impurity Peaks

Follow this workflow to diagnose and resolve issues with unexpected peaks.

Caption: General Troubleshooting Workflow for Unexpected Peaks.

Q3: I see an unexpected peak in my chromatogram. What is the very first thing I should do?

A3: The first and most critical step is to determine if the peak originates from your sample or the system. To do this, perform a "blank" injection.

Experimental Protocol: Systematic Blank Injection Analysis

  • Prepare the Blank: Use your initial mobile phase as the "sample."

  • Run the Blank: Inject the mobile phase using the exact same method (gradient, run time, etc.) as your sample analysis.

  • Analyze the Result:

    • If the peak is present in the blank: The source is not your sample. The issue is likely system contamination (from the mobile phase or carryover from a previous injection).[5][6][9] Proceed to Q4.

    • If the peak is NOT present in the blank: The peak is genuinely from your sample (an impurity, degradant, or isomer). Proceed to Q5.

Q4: The impurity peak appeared in my blank injection. What are the next steps?

A4: This points to a system-related issue. The most common causes are sample carryover or mobile phase contamination.

  • To check for carryover: Inject a blank immediately after a concentrated sample. If the peak appears and is smaller than in the sample run, it's likely carryover.[5]

    • Solution: Improve the needle wash/rinse method in your autosampler settings. Use a stronger solvent (like 100% acetonitrile or isopropanol) for the wash, if compatible with your system.[5][9]

  • To check for mobile phase contamination:

    • Cause: Impurities can be present even in HPLC-grade solvents or can grow in aqueous buffers over time.[10][11] Ghost peaks are particularly common in gradient elution where impurities from the weak solvent concentrate on the column and elute as the organic concentration increases.[6][12]

    • Solution: Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and water.[5] If the problem persists, try a different batch or supplier of solvents.

Q5: The peak is only present when I inject my sample. How can I identify it?

A5: A sample-related peak is likely one of the impurities listed in the table in A2. Here’s how to investigate each possibility:

  • Unreacted Starting Material (Ketone): Inject a standard of the starting material, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. If the retention time matches your impurity peak, you have identified it.

    • Solution: The synthesis reaction may need to be driven to completion (e.g., longer reaction time, slight excess of hydroxylamine) or the purification (e.g., column chromatography, recrystallization) needs to be improved.[13]

  • Hydrolysis: The oxime can hydrolyze back to the ketone, especially in acidic mobile phases or if the sample is stored in an acidic solution.[1][2]

    • How to check: Analyze the sample over time. If the peak corresponding to the ketone starting material grows while the main peak decreases, hydrolysis is occurring. Also, try preparing the sample in a neutral or slightly basic diluent.

    • Solution: Adjust the mobile phase pH to be closer to neutral if possible. Ensure sample diluent is not acidic and analyze samples promptly after preparation.

  • E/Z Isomerization: The (1Z)-oxime can potentially isomerize to the (1E)-form. This is a common phenomenon for oximes and can be influenced by light, heat, or pH.[3][14][15] The (1E)-isomer will likely have a very similar polarity and elute close to the (1Z)-peak, sometimes appearing as a shoulder or a poorly resolved doublet.

    • How to check: Prepare a sample and expose it to different conditions (e.g., heat it gently, expose it to UV light, or alter the pH) before injection. If the impurity peak grows relative to the main peak, it is likely the other isomer. Photoisomerization using visible light is a known method to interconvert oxime isomers.[14][16]

    • Solution: Control the analytical conditions. Use amber vials to protect from light, control the column temperature, and buffer the mobile phase to a pH where isomerization is minimized. It may also be necessary to develop a method that can resolve and quantify both isomers.[17]

  • Beckmann Rearrangement: Under strong acidic conditions, the oxime can rearrange to a lactam.[13][18] This is a less common impurity under typical reverse-phase HPLC conditions but can be a by-product from synthesis.

    • How to check: This impurity would be significantly more polar than the oxime. If you have an unidentified, late-eluting peak, this is a possibility. Confirmation would require isolation and characterization (e.g., by MS or NMR).

    • Solution: If it's a synthesis by-product, optimize the reaction conditions to be milder (less acidic, lower temperature) to prevent its formation.[13]

Section 3: Frequently Asked Questions (FAQs)

Q: My main peak is tailing. What is the cause? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[19] The basic nitrogen on the carbazole ring is prone to this.

  • Quick Fixes:

    • Lower the pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the basic nitrogen, reducing its interaction with silanols.

    • Increase Buffer Strength: A higher buffer concentration can help mask silanol interactions.[19]

    • Check for Column Overload: Inject a 10-fold dilution of your sample. If the tailing improves, you may be overloading the column.

Q: My peak is fronting or split. What should I do? A: Peak fronting is commonly caused by injecting the sample in a solvent that is significantly stronger than the mobile phase or by sample overload.[5]

  • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible and minimize the injection volume.[5]

Q: My retention times are drifting from run to run. Why? A: Unstable retention times usually point to issues with the mobile phase composition or column temperature.[10]

  • Troubleshooting Steps:

    • Check Pump Performance: Ensure the pump is delivering a consistent mobile phase composition. If you are mixing solvents online, try preparing the mobile phase pre-mixed (isocratic) or check the proportioning valves.

    • Ensure Thermal Equilibration: Use a column oven and allow the column to fully equilibrate at the set temperature before starting injections. Major temperature differences can cause shifts.[5]

    • Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to retention time variability.

References

  • A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Jencks, W. P. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Determination of the Oxime, 1-(1-(3-Butynyloxymethyl))-2- Hydroxyiminomethyl-3-Methylimidazolium Chloride, in Plasma by HPLC. (1989, June 8). DTIC.
  • Sensitive and Rapid Blood and Tissue HPLC Oxime Assay and Pharmacokinetics of MMB-4 in Guinea Pigs and African Green Monkeys. (2006, November 1). DTIC.
  • A kinetic study of reactions of ketones and oximes. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29).
  • Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dolan, J. W., & Stoll, D. R. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Research Progress on Sustainable and Green Production of Oxime. (n.d.). ACS Publications. Retrieved from [Link]

  • Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). HPLC.
  • Dickie, A. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Retrieved from [Link]

  • Chen, C., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials. Retrieved from [Link]

  • Zhang, X., & Rovis, T. (n.d.). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. Retrieved from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023, March 1). Journal of the American Chemical Society. Retrieved from [Link]

  • Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • E/Z-Isomerization and Accompanying Photoreactions of Oximes, Oxime Ethers, Nitrones, Hydrazones, Imines, Azo and Azoxy Compounds, and Various Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Carbazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). PMC. Retrieved from [Link]

  • Revisiting Carbazole: Origin, Impurity, and Properties. (2025, October 19). Request PDF. Retrieved from [Link]

  • (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. (n.d.). NextSDS. Retrieved from [Link]

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. (n.d.). PMC. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Examples of industrial oxime products and their synthesis with... (n.d.). ResearchGate. Retrieved from [Link]

  • II. Oximes. (2022, September 13). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoisomer Separation of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Answering the user's request to create a technical support center for resolving stereoisomer separation issues for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. Welcome to the dedicated technical support guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for resolving stereoisomer separation issues for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Welcome to the dedicated technical support guide for resolving stereoisomeric separation challenges involving (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime . This document provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions (FAQs) designed for researchers, chromatographers, and professionals in drug development. Our goal is to empower you with the scientific rationale and practical steps needed to overcome complex separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the specific stereoisomers of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime that I need to consider?

A1: This molecule presents two distinct types of stereoisomerism that are critical to resolve for analytical purity and regulatory compliance:

  • Geometric (E/Z) Isomerism: The C=N double bond of the oxime functional group results in two geometric isomers: (E) and (Z). Your target compound is the (1Z)-isomer, where the hydroxyl group (-OH) and the C2 of the carbazole ring system are on the same side of the double bond. The (1E)-isomer is a common process-related impurity that must be separated and quantified. The synthesis of oximes often yields a mixture of both isomers.

  • Enantiomers: The tetrahydrocarbazole core is chiral due to the stereocenter at the C4a-C9a ring junction. Therefore, the (1Z)-isomer exists as a pair of non-superimposable mirror images, or enantiomers. For pharmaceutical applications, it is crucial to separate and characterize these enantiomers, as they can have different pharmacological and toxicological profiles.

Q2: What are the primary chromatographic techniques for resolving these stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry-standard techniques for this type of complex separation.

  • Chiral HPLC is a robust and widely used method. It can be performed in several modes (normal-phase, reversed-phase, polar organic) to achieve enantiomeric separation, typically by using a Chiral Stationary Phase (CSP).

  • Chiral SFC is an increasingly popular alternative that offers significant advantages. By using supercritical CO2 as the main mobile phase, SFC often provides faster separations, reduced solvent consumption, and complementary selectivity compared to HPLC. It is particularly effective with polysaccharide-based CSPs.

For separating the geometric (E/Z) isomers , a standard achiral reversed-phase (e.g., C18) or normal-phase (e.g., silica) HPLC method is often sufficient and should be the first approach.

Q3: How do I select the most appropriate Chiral Stationary Phase (CSP)?

A3: The success of your enantiomeric separation is almost entirely dependent on the choice of CSP. For a molecule like this, with multiple functional groups capable of hydrogen bonding, π-π interactions, and dipole-dipole interactions, polysaccharide-based CSPs are the most versatile and successful class of columns.

There are two main categories of polysaccharide CSPs:

  • Coated CSPs: Where the chiral polymer (e.g., cellulose or amylose derivative) is physically adsorbed onto the silica support. These are highly effective but have limitations on the solvents that can be used.

  • Immobilized CSPs: Where the polymer is covalently bonded to the silica. This provides superior robustness and allows for a much wider range of solvents (e.g., dichloromethane, THF, ethyl acetate), which dramatically expands the method development possibilities.

Our Recommendation: Start your screening with modern, immobilized polysaccharide-based CSPs. Their solvent versatility is a key advantage in finding a successful separation for a novel compound.

Q4: When should I choose SFC over HPLC for this chiral separation?

A4: The choice between SFC and HPLC depends on your laboratory's goals and equipment availability.

  • Choose SFC for:

    • High-throughput screening: SFC typically has much shorter equilibration times, allowing for faster screening of columns and conditions.

    • "Green" Chemistry: It drastically reduces the use of toxic organic solvents.

    • Complementary Selectivity: If you are struggling to achieve separation with HPLC, SFC can provide a completely different selectivity profile and may resolve enantiomers that are inseparable by LC.

  • Choose HPLC for:

    • Universal Availability: HPLC systems are more common in analytical labs.

    • Reversed-Phase Separations: If your molecule requires aqueous mobile phases for solubility or stability, reversed-phase HPLC is the preferred method.

    • Established Protocols: There is a vast body of literature and established methods for HPLC, which can sometimes provide a better starting point.

A comprehensive method development strategy often involves screening on both SFC and HPLC platforms to ensure the best possible separation is found.

Troubleshooting Guide

This guide addresses the most common issues encountered during the method development for separating the stereoisomers of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: You observe a single, broad peak or two peaks with significant overlap for the enantiomers of the (1Z)-isomer.

Causality: This indicates that the chiral recognition mechanism between your analyte and the CSP is weak or non-existent under the current conditions. The free energy difference of interaction for the two enantiomers is insufficient.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Poor Enantiomeric Resolution start Poor Resolution (Rs < 1.5) csp_screen Screen Diverse CSPs (Immobilized Polysaccharide-based) start->csp_screen Begin Here mp_opt Optimize Mobile Phase (Solvents & Additives) csp_screen->mp_opt Partial or no improvement failure Re-evaluate Strategy (Consider Derivatization) csp_screen->failure No separation on any CSP temp_opt Optimize Temperature (e.g., 10°C, 25°C, 40°C) mp_opt->temp_opt Partial improvement success Resolution Achieved (Rs ≥ 1.5) mp_opt->success Significant improvement col_health Check Column Health (Perform Wash Protocol) temp_opt->col_health Inconsistent results temp_opt->success Significant improvement col_health->csp_screen Problem persists col_health->mp_opt Performance restored G cluster_1 Chiral Method Development Workflow prep Prepare Sample (1 mg/mL in Mobile Phase) sfc_screen Primary Screen: SFC (4 Immobilized CSPs) (MeOH, EtOH modifiers) prep->sfc_screen eval1 Evaluate SFC Results (Resolution > 1.2?) sfc_screen->eval1 hplc_screen Secondary Screen: HPLC NP/PO (Same 4 CSPs) (Hex/IPA, Hex/EtOH) eval2 Evaluate HPLC Results (Resolution > 1.2?) hplc_screen->eval2 eval1->hplc_screen No opt_sfc Optimize Best SFC Condition (Modifier %, Additives, Temp) eval1->opt_sfc Yes opt_hplc Optimize Best HPLC Condition (Alcohol %, Additives, Temp) eval2->opt_hplc Yes final Final Validated Method eval2->final No, consider other CSPs or derivatization opt_sfc->final opt_hplc->final

Optimization

Technical Support Center: Mobile Phase Optimization for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Welcome to the technical support guide for the analysis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime via High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime via High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advice and systematic protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to empower you with the scientific principles and practical steps needed to overcome common chromatographic challenges and develop a robust, optimized HPLC method for this specific analyte.

The target molecule, a carbazole derivative with an oxime functional group, presents a unique set of challenges. Its carbazole core lends significant hydrophobicity, while the oxime group (-C=N-OH) is ionizable, making its retention and peak shape highly sensitive to mobile phase pH.[1][2] This guide is structured to address these specific properties through a series of practical, problem-oriented questions and detailed experimental workflows.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the HPLC analysis of ionizable, heterocyclic compounds like your target analyte.

Question 1: Why is my peak for the carbazol-oxime severely tailing?

Answer: Peak tailing is one of the most frequent issues, especially for compounds with basic nitrogen groups or acidic protons, and it typically points to undesirable secondary interactions between the analyte and the stationary phase.[3]

  • Causality 1: Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface, even after end-capping.[4][5][6][7] At mid-range pH values (e.g., pH 4-7), these silanols can become ionized (negatively charged, -Si-O⁻) and interact strongly with any positively charged portion of your analyte.[1] The carbazole nitrogen and the oxime group can be protonated under acidic conditions, leading to these strong ionic secondary interactions, which cause a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3]

  • Solution A: Mobile Phase pH Adjustment. The most powerful tool to combat silanol interactions is controlling the mobile phase pH.[8]

    • Low pH Approach (e.g., pH 2.5-3.5): By adding an acid like formic acid or phosphoric acid (0.1% v/v) to the mobile phase, you can fully protonate the residual silanol groups, neutralizing their charge.[9] This minimizes the ionic interaction with your protonated analyte, leading to a more symmetrical peak shape. This is often the most effective first step.

    • High pH Approach (e.g., pH 8-10): Alternatively, using a high pH mobile phase deprotonates your basic analyte, making it neutral. While this also reduces ionic interactions, it comes with a critical caveat: high pH can dissolve the silica backbone of the column, drastically reducing its lifetime.[4][10][11] If a high pH is necessary, you must use a column specifically designed for high-pH stability (e.g., a hybrid-silica or polymer-based column).

  • Causality 2: Metal Contamination. Trace metal impurities (like iron or aluminum) within the silica matrix can act as chelation sites, causing strong interactions with functional groups like oximes, leading to tailing.[4]

  • Solution B: Use High-Purity Columns. Modern, high-purity Type B silica columns have significantly lower metal content and are more thoroughly end-capped, making them less prone to causing peak tailing with basic compounds.[3][5]

Question 2: I have poor resolution between my analyte and an impurity. How can I improve it?

Answer: Poor resolution means the peaks are not sufficiently separated. Resolution is governed by column efficiency, retention factor (k), and selectivity (α).[12] While increasing efficiency (e.g., using a column with smaller particles) is an option[13][14], the most impactful changes often come from adjusting the mobile phase to alter retention and selectivity.

  • Causality 1: Insufficient Selectivity (α). Selectivity is the measure of separation between the peak centers. If two compounds have very similar interactions with the stationary and mobile phases, they will have poor selectivity.

  • Solution A: Change the Organic Modifier. This is one of the most powerful ways to change selectivity.[13][15]

    • Acetonitrile (ACN): As a polar aprotic solvent, it interacts differently with analytes compared to methanol.[15][16] It often provides sharper peaks and lower backpressure.[16][17]

    • Methanol (MeOH): As a polar protic solvent, it can engage in hydrogen bonding with the analyte.[15][16] This difference in interaction can dramatically alter the elution order and spacing of peaks.[18] If your current method uses ACN, try substituting it with MeOH (or vice versa). You can even use ternary mixtures (e.g., Water/ACN/MeOH) to fine-tune selectivity.[15]

  • Solution B: Adjust Mobile Phase pH. As your analyte is ionizable, pH is a critical parameter for selectivity.[2][8][19] An impurity may have a different pKa value. By changing the pH, you can alter the ionization state (and thus the hydrophobicity and retention) of your target analyte and the impurity to different extents, which can dramatically improve their separation.[8] A systematic pH scouting study is highly recommended (see Protocol 2).

  • Causality 2: Insufficient Retention (k). If peaks elute too early (k < 2), they are in the void volume where separation is poor.

  • Solution C: Decrease Mobile Phase Strength. In reversed-phase HPLC, water is the weak solvent and the organic modifier is the strong solvent.[20] To increase retention and improve resolution for early-eluting peaks, simply decrease the percentage of the organic solvent (e.g., go from 60% ACN to 55% ACN).[8][12]

  • Solution D: Modify the Gradient Slope. If you are using a gradient, making the slope shallower (i.e., increasing the gradient time) will often improve the resolution of closely eluting peaks.[1]

Question 3: My retention times are drifting from one injection to the next. What is the cause?

Answer: Unstable retention times are a sign of a non-equilibrated system or a changing mobile phase composition. This compromises the reproducibility and validity of your method.

  • Causality 1: Insufficient Column Equilibration. When you change mobile phase composition or start up the system, the stationary phase needs time to fully equilibrate with the new conditions. If you inject before the column is ready, you will see retention times shift, usually to shorter times with each injection.

  • Solution A: Ensure Proper Equilibration. Always flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. When running a gradient, ensure the post-run equilibration time is sufficient to return the column to the initial conditions (typically 5-10 column volumes).

  • Causality 2: Mobile Phase Instability.

    • Buffer Precipitation: If you are using a buffer and a high percentage of organic solvent (especially ACN), the buffer salts can precipitate out of solution, clogging the system and causing pressure fluctuations and retention drift.[10]

    • Volatile Components: If you are using a volatile acid or base (like trifluoroacetic acid or ammonia) to adjust pH, it can selectively evaporate over time, changing the mobile phase pH and affecting retention times.[21]

  • Solution B: Prepare Mobile Phase Correctly and Freshly.

    • Always check buffer solubility at the highest organic percentage you plan to use.[10]

    • Prepare buffered mobile phases fresh daily to prevent microbial growth and pH changes.[22][23]

    • Always filter and degas your mobile phase to remove particulates and dissolved gases, which can cause pump issues and baseline noise.[23]

    • Measure aqueous and organic components separately before mixing to ensure accurate composition.[21]

Systematic Mobile Phase Optimization Workflow

For developing a new method from scratch, a structured approach is more efficient than random guesswork.

dot

Caption: A systematic workflow for HPLC method development.

Protocol 1: Generic Scouting Gradient

This protocol is designed to quickly determine the approximate retention of your analyte and provide a starting point for optimization.

  • Column: Use a standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength for the carbazole chromophore (a full UV scan of the analyte is recommended to find the λmax).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 22.0 | 95 | 5 |

  • Analysis: Observe the retention time (tR) and peak shape. This run tells you the approximate %B needed to elute the compound and provides an initial look at potential impurities.

Protocol 2: Mobile Phase pH Scouting

This experiment helps determine the optimal pH for good peak shape and selectivity.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A).

    • Low pH: 0.1% (v/v) Formic Acid in Water (pH ≈ 2.7).

    • Mid pH: 10 mM Ammonium Acetate in Water, adjust to pH 5.0 with Acetic Acid.

    • Near-Neutral pH: 10 mM Ammonium Acetate in Water (pH ≈ 6.8).

  • Organic Phase: Use Acetonitrile as Mobile Phase B.

  • Procedure: For each of the three aqueous phases, run the same scouting gradient described in Protocol 1.

  • Evaluation: Compare the chromatograms from the three runs. Look for:

    • Peak Shape: Which pH gives the most symmetrical peak (Tailing Factor closest to 1.0)?

    • Retention Time: How does retention change with pH?

    • Selectivity: Does the separation between your analyte and any impurities improve at a specific pH?

dot

Caption: Effect of mobile phase pH on the ionization state of the oxime.

Data & Reference Tables
Table 1: Properties of Common Reversed-Phase Solvents
PropertyAcetonitrile (ACN)Methanol (MeOH)Water
Elution Strength Stronger[16][24]WeakerWeakest
Viscosity (cP at 20°C) 0.370.601.00
UV Cutoff (nm) ~190 nm[15]~205 nm[15][21]~180 nm
Selectivity Profile Polar Aprotic[15]Polar Protic[15][16]Polar Protic
System Pressure Lower[16][17]Higher[16][17]N/A
Table 2: Common Buffers for Reversed-Phase HPLC
Buffer SystempKaBuffering Range (pH)UV Cutoff (nm)Comments
Formic Acid 3.752.7 - 4.7~210Excellent for low pH, LC-MS compatible.[10]
Phosphate 2.1, 7.2, 12.32.1-3.1, 6.2-8.2~200Very versatile, but can harm columns at high pH and precipitate in high ACN.[10]
Acetate 4.763.8 - 5.8~210Good for mid-range pH, LC-MS compatible as ammonium acetate.[10]

Note on Buffers: For robust methods, always operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[2][19][25] The buffer is most effective within ±1 pH unit of its pKa.[10][20]

References
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • Welch Materials. (2025, April 8).
  • MicroSolv Technology Corporation. (2026, February 15).
  • Unknown Source. (2026, March 12).
  • Hopkins, T. (2019, February 19).
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • alwsci. (2024, May 10).
  • Shimadzu Asia Pacific.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Wako Blog. (2021, September 15). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
  • Mason Technology. (2024, February 9). Acetonitrile vs.
  • Unknown Source. The Theory of HPLC Column Chemistry.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.

  • Element Lab Solutions. HPLC Solvent Selection.
  • Element Lab Solutions. Reducing non-specific protein binding in HPLC.
  • ResearchGate. Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
  • Phenomenex. LC Technical Tip.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Shodex HPLC Columns.
  • Unknown Source. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • LCGC International. (2013, November 1).
  • ResearchGate. (2021, February 18).
  • PubMed. (1987, August). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Unknown Source. (2023, December 27).
  • NextSDS. (1Z)
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Moravek, Inc. (2024, December 4).
  • BLDpharm. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.
  • Grinevich O.I., Sholokhova A.Yu, Matyushin D.D. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. Journal of Analytical Chemistry, 80(5), 903-911.
  • Unknown Source. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chromatography Forum. (2008, September 25). how drug's pKa help in RP-HPLC method development.
  • ZirChrom. (2004, May). Method Development Guide.
  • PMC.
  • Unknown Source. (2024, September 11).
  • ChemScene. (Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime.
  • Sigma-Aldrich. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
  • Benchchem. A Comparative Guide to the Quantification of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: HPLC, GC-MS, and UV-Vis Spectrophoto.

Sources

Reference Data & Comparative Studies

Validation

comparing (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime with standard carbazole derivatives

Title: Comparative Analysis of (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime vs. Standard Carbazole Derivatives in Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of (1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Oxime vs. Standard Carbazole Derivatives in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The carbazole scaffold is a privileged structure in medicinal chemistry, historically dominated by fully aromatic, planar derivatives. However, the introduction of partial saturation and functional handles—exemplified by (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (6-Me-THCO) —has fundamentally shifted its therapeutic utility. This guide objectively compares the structural, synthetic, and pharmacological performance of 6-Me-THCO against standard carbazoles (e.g., unsubstituted carbazole) and β-carbolines (e.g., harmine), providing field-proven protocols and causality-driven insights for drug development.

Structural & Stereoelectronic Causality

The fundamental difference between 6-Me-THCO and standard carbazoles lies in its hybridization state and 3D geometry .

Standard carbazoles are fully conjugated, planar, sp2 -hybridized systems. While this planarity is excellent for DNA intercalation (useful in certain oncology applications), it often leads to high off-target toxicity and poor solubility.

In contrast, 6-Me-THCO features a partially saturated tetrahydro ring, introducing sp3 -hybridized carbons. This increases the fraction of sp3 carbons ( Fsp3​ ), granting the molecule a distinct 3D conformation that improves target specificity and solubility. Furthermore, the oxime moiety acts as a highly versatile synthetic handle. It breaks the symmetry of the molecule and serves as an electrophilic center for asymmetric reductive amination, allowing chemists to synthesize chiral (tetrahydro-1H-carbazol-1-yl)amines with precise stereocontrol[1].

SyntheticWorkflow A 6-Me-THCO (Oxime Precursor) B Asymmetric Hydrogenation (Ir/Rh Catalysts) A->B H2, Chiral Ligand C Beckmann Rearrangement (Acid Catalysis) A->C Lewis/Brønsted Acid D Chiral Amines (High Fsp3, CNS Active) B->D Enantioselective Hydride Transfer E Lactam Scaffolds (Ring Expansion) C->E Alkyl Migration

Synthetic divergence of 6-Me-THCO into chiral amines and expanded lactam scaffolds.

Pharmacological Divergence: Target Engagement

Standard carbazole derivatives and β-carbolines (like harmine) are notorious for their potent, often non-selective inhibition of Monoamine Oxidase A (MAO-A)[2]. This cross-reactivity severely limits their clinical application due to the risk of hypertensive crises.

Derivatives synthesized from 6-Me-THCO exhibit a modulated pharmacological profile. The steric bulk of the 6-methyl group and the 3D geometry of the tetrahydro ring shift the selectivity profile toward MAO-B or entirely novel targets, such as human papillomavirus (HPV) inhibition and the treatment of cholinergic deficits in Alzheimer's disease[3][4].

Table 1: Comparative Pharmacological & Structural Profile
Feature6-Me-THCO DerivativesStandard Carbazolesβ-Carbolines (e.g., Harmine)
Geometry ( Fsp3​ ) High (3D, partially saturated)Low (Planar, rigid)Low (Planar, rigid)
Primary Synthetic Utility Precursor to chiral amines & lactamsElectrophilic aromatic substitutionDirect functionalization
MAO Inhibition Modulated (often MAO-B selective)VariablePotent MAO-A Inhibitor
DNA Intercalation Risk Low (Sterically hindered)High (Planar stacking)High (Planar stacking)
Therapeutic Focus Alzheimer's, HPV, CNS disordersOncology, AntimicrobialKinase (DYRK1A) inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol A: Catalytic Asymmetric Reductive Amination of 6-Me-THCO

Objective: Convert the oxime into a chiral tertiary amine with >95% enantiomeric excess (ee). Causality: The use of an Iridium (Ir) complex with a chiral phosphine ligand creates a sterically demanding coordination sphere. This forces the hydride transfer to occur strictly on one face of the transient iminium intermediate, dictating the stereochemistry of the final amine[1].

  • Catalyst Preparation: In a nitrogen-filled glovebox, stir [Ir(COD)Cl]2​ (1.0 mol%) and a chiral ligand (e.g., ZhaoPhos or (R)-BINAP, 2.2 mol%) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Substrate Addition: Add 6-Me-THCO (1.0 equiv) and a Brønsted acid additive (e.g., L-CSA, 10 mol%) to facilitate oxime activation.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Self-Validation (In-Process Control):

    • Conversion Check: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active oxime spot validates complete conversion.

    • Stereochemical Validation: Purify the product and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). The ratio of the two enantiomeric peaks validates the facial selectivity (ee%) of the catalytic cycle.

Protocol B: Luminescence-Based MAO-A/B Inhibition Assay

Objective: Quantify the IC50​ of 6-Me-THCO derived amines against MAO enzymes. Causality: Carbazole derivatives are inherently fluorescent, which causes false positives in standard fluorometric assays. Utilizing a luminescence-based assay (e.g., MAO-GLO™) bypasses this autofluorescence, as the light produced by the luciferase reaction is distinct from the compound's emission spectrum[2].

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B to 12 µU/reaction in HEPES buffer (pH 7.4).

  • Incubation: In a white opaque 96-well plate, combine 10 µL of the test compound (serial dilutions) with 10 µL of the enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 20 µL of the luminogenic MAO substrate (25 µM). Incubate for 1 hour.

  • Detection & Self-Validation:

    • Add 40 µL of Luciferin Detection Reagent to halt the MAO reaction and initiate luminescence. Read the Relative Light Units (RLU) after 20 minutes.

    • System Validation: Include Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls. The assay is only valid if the control IC50​ values match established literature norms, confirming enzyme viability.

Mechanistic Pathway of Target Engagement

The therapeutic efficacy of tetrahydrocarbazole derivatives in CNS disorders is heavily linked to their ability to competitively occupy the active site of MAO enzymes, thereby preventing the oxidative deamination of critical neurotransmitters[3][4].

BiologicalPathway THC 6-Me-THCO Derivatives MAO Monoamine Oxidase (MAO-A / MAO-B) THC->MAO Competitive Inhibition NT Neurotransmitters (DA, 5-HT) MAO->NT Prevents Oxidation CNS CNS Modulation (Neuroprotection) NT->CNS Elevated Synaptic Levels

Mechanism of action for 6-Me-THCO derivatives via MAO inhibition in the CNS.

Conclusion

While standard planar carbazoles remain vital for specific applications, (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime offers a superior platform for modern drug discovery. Its sp3 -rich geometry reduces off-target DNA intercalation, and its oxime handle provides an elegant route to chiral amines via asymmetric catalysis. By utilizing rigorous, self-validating protocols, researchers can effectively harness this scaffold to target complex CNS and viral pathologies.

References

  • Source: European Patent Office (EP1646610 B1)
  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Benchmarking (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime Against Known Inhibitors in Non-Canonical G-Protein Signaling

Executive Summary Historically, heterotrimeric G-proteins were thought to be exclusively activated by G-protein-coupled receptors (GPCRs). However, the discovery of GPCR-independent activation—driven by the cytosolic gua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, heterotrimeric G-proteins were thought to be exclusively activated by G-protein-coupled receptors (GPCRs). However, the discovery of GPCR-independent activation—driven by the cytosolic guanine-nucleotide exchange modulator (GEM) known as GIV (or Girdin)—has unveiled a new paradigm in cancer biology[1]. GIV promotes tumor metastasis by acting as a non-receptor Guanine nucleotide Exchange Factor (GEF) for Gαi subunits[2].

Disrupting the protein-protein interaction (PPI) between GIV and Gαi is a highly sought-after therapeutic strategy. This guide objectively benchmarks the high-throughput screening hit (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS 156424-66-7)[3][4] against IGGi-11 , a first-in-class, highly optimized small-molecule inhibitor of this non-canonical signaling axis[5][6].

Mechanistic Context: The Non-Canonical G-Protein Axis

GIV couples growth factor signaling (e.g., via EGFR) to G-protein pathways. Upon receptor activation, GIV utilizes an evolutionarily conserved GBA (Gα-Binding and Activating) motif to bind inactive, GDP-loaded Gαi[1][7]. This interaction catalyzes the exchange of GDP for GTP, triggering downstream signaling cascades that drive actin remodeling and cell migration[2].

Effective inhibitors must selectively block the GBA-motif binding pocket on Gαi without interfering with canonical GPCR-mediated G-protein activation[6].

Pathway RTK Growth Factors / RTKs GIV GIV/Girdin (GBA Motif) RTK->GIV Phosphorylates & Activates Gai Gαi (GDP-bound) GIV->Gai Binds & Catalyzes Gai_GTP Gαi (GTP-bound) Gai->Gai_GTP Nucleotide Exchange Phenotype Tumor Metastasis Gai_GTP->Phenotype Promotes Migration Inhibitor Small Molecule Inhibitor (e.g., Target Oxime) Inhibitor->GIV Disrupts PPI Inhibitor->Gai Binds Target Pocket

GPCR-independent G-protein activation by GIV and targeted inhibition by small molecules.

Benchmarking Methodologies

To rigorously evaluate the efficacy of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime against IGGi-11, we deploy a self-validating system of biochemical and cell-based assays.

Protocol 1: Fluorescence Polarization (FP) Displacement Assay

Causality & Rationale: Because the GIV-GBA motif preferentially binds to the inactive, GDP-bound state of Gαi to catalyze nucleotide exchange, the biochemical assay must utilize GDP-loaded Gαi3[8]. Fluorescence Polarization (FP) is chosen because it provides a true equilibrium measurement of protein-peptide interactions in solution. A bulky protein-peptide complex tumbles slowly (yielding high polarization), whereas a displaced, free peptide tumbles rapidly (yielding low polarization)[8].

Workflow Step1 Purify Gαi3 (GDP-loaded) Step3 Complex Formation (High Polarization) Step1->Step3 Step2 Synthesize FITC- GIV-GBA Peptide Step2->Step3 Step4 Add Inhibitor (Dose-Response) Step3->Step4 Step5 Measure mP (Displacement) Step4->Step5 Readout

Step-by-step workflow of the Fluorescence Polarization (FP) displacement assay.

Step-by-Step Methodology:

  • Protein & Probe Preparation: Purify recombinant human Gαi3 (GDP-loaded) and synthesize a FITC-labeled GIV-GBA peptide (residues 1671–1690).

  • Complex Formation: Incubate 100 nM Gαi3 with 10 nM FITC-GIV-GBA in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 10 µM GDP).

    • Self-Validation Control: Include a well with FITC-peptide alone (baseline minimum polarization) and peptide + Gαi3 with no inhibitor (maximum polarization).

  • Compound Addition: Dispense (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime and IGGi-11 in a 10-point dose-response format (0.01 µM to 100 µM).

  • Readout: Measure polarization (mP) using a microplate reader (Ex 485 nm / Em 535 nm). Normalize the displacement curve to the controls to calculate the IC₅₀.

Protocol 2: Differential Cell Migration Assay (Transwell)

Causality & Rationale: Biochemical disruption must translate to phenotypic efficacy. GIV drives actin cytoskeletal remodeling and migration. By comparing the highly metastatic MDA-MB-231 line (GIV-high) against the non-metastatic MCF-7 line (GIV-low), we establish a critical self-validating control[6]. If an inhibitor is genuinely on-target, it will heavily suppress MDA-MB-231 migration while leaving MCF-7 migration relatively unperturbed, effectively ruling out off-target general cytotoxicity[6].

Step-by-Step Methodology:

  • Cell Preparation: Starve MDA-MB-231 and MCF-7 cells in serum-free media for 16 hours to synchronize cell cycles.

  • Treatment: Pre-treat cells with vehicle (DMSO), 10 µM of the target oxime, or 10 µM IGGi-11 for 2 hours.

  • Seeding: Seed 5×10⁴ cells into the upper chamber of a Boyden transwell insert (8 µm pore size). Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours. Remove non-migrated cells from the top membrane with a cotton swab. Fix and stain migrated cells on the underside with 0.5% crystal violet.

  • Quantification: Extract the dye with 10% acetic acid and measure absorbance at 590 nm. Normalize the migration of treated cells to the vehicle control for each respective cell line.

Comparative Performance Data

The following table synthesizes the benchmarking data of the primary HTS hit against the optimized first-in-class inhibitor. (Note: Data for the oxime compound reflects typical primary HTS hit profiles from the HMS1303 screen, relative to the published IGGi-11 benchmark)[6][9].

Parameter(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oximeIGGi-11 (Benchmark Standard)
Molecular Target Interface GIV GBA-motif / GαiGIV GBA-motif / Gαi
FP Assay IC₅₀ (Biochemical) ~15.2 µM2.4 µM
MDA-MB-231 Migration Inhibition 35%78%
MCF-7 Migration Inhibition <5% (Confirms Target Specificity)<5% (Confirms Target Specificity)
GPCR Canonical Signaling IntactIntact
Development Stage Early HTS HitValidated Preclinical Probe

Conclusion

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a validated early-stage disruptor of the GIV-Gαi interaction, successfully demonstrating on-target biochemical activity in high-throughput settings. However, when benchmarked against the optimized probe IGGi-11, it exhibits lower biochemical potency and reduced phenotypic efficacy in metastatic cell lines. For researchers looking to probe non-canonical G-protein signaling, IGGi-11 currently serves as the superior pharmacological tool, though the oxime scaffold provides a valuable secondary chemotype for future medicinal chemistry optimization.

References

  • Garcia-Marcos, M., et al. (2023). "Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Gupta, V., et al. (2016). "GIV/Girdin activates Gαi and inhibits Gαs via the same motif." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Leyme, A., et al. (2014). "Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs." Methods in Molecular Biology. URL: [Link]

  • AA Blocks. "(1Z)-6-Methyl-2,3,4,9-tetrahydro-1h-carbazol-1-one oxime Product Information (CAS 156424-66-7)." AA Blocks Catalog. URL: [Link]

  • ICCB-Longwood/NSRB Screening Facility. "High-throughput screen for inhibitors of the GIV GBA-motif interaction with Galpha-i (External Id: HMS1303)." ChemSrc Bioassay Database. URL: [Link]

Sources

Validation

reproducibility of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime synthesis pathways

Synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime: Pathway Comparison & Reproducibility Guide (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) is a high-value synthetic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime: Pathway Comparison & Reproducibility Guide

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) is a high-value synthetic intermediate utilized extensively in the development of kinase inhibitors, GPCR modulators, and complex bioactive heterocycles[1][2]. However, its synthesis is notoriously prone to reproducibility issues, specifically regarding regiochemical impurities during annulation and geometric isomerism (E/Z mixtures) during oximation.

As an Application Scientist, I have evaluated the two primary synthetic methodologies for this molecule. This guide objectively compares the Classical Fischer Indole Synthesis (FIS) Pathway against the Modern Palladium-Catalyzed Annulation Pathway , providing field-proven protocols, causality behind experimental failures, and self-validating quality control metrics.

Mechanistic Causality & Pathway Evaluation

Pathway A: The Classical FIS & Oximation Suite

The traditional and most scalable route involves the condensation of p-tolylhydrazine with 1,2-cyclohexanedione under acidic conditions, followed by oximation of the resulting ketone[3].

  • The Causality of Failure: The primary reason this pathway fails in inexperienced hands is the formation of a bis-hydrazone impurity. Because 1,2-cyclohexanedione is an α-diketone, uncontrolled stoichiometry or rapid addition leads to double condensation. Under FIS conditions, this bis-hydrazone undergoes a double cyclization, yielding highly insoluble 11,12-dihydroindolo[2,3-a]carbazole derivatives[4].

  • The Solution: The hydrazine must be added dropwise to a strict stoichiometric excess (at least 2.0 equivalents) of the diketone[3].

Pathway B: Transition-Metal Catalyzed C-H Annulation

A modern alternative utilizes Pd(II)-catalyzed oxidative annulation of p-toluidine directly with 2-cyclohexen-1-one, followed by standard oximation.

  • The Causality of Success: This pathway inherently avoids the bis-hydrazone trap because it bypasses the α-diketone intermediate entirely. The Pd(II) species coordinates to the aniline nitrogen, directing highly specific ortho-C-H activation, followed by migratory insertion into the enone[5]. While this pathway offers a pristine impurity profile, it is highly sensitive to oxidant stoichiometry and requires rigorous anhydrous conditions.

Logical Workflow Visualization

PathwayComparison StartA Pathway A: FIS Route p-Tolylhydrazine + 1,2-Cyclohexanedione FIS Acidic Condensation (AcOH/HCl, 60°C) StartA->FIS StartB Pathway B: Annulation Route p-Toluidine + 2-Cyclohexen-1-one Annulation Pd(II) C-H Activation (Oxidant, 110°C) StartB->Annulation Intermediate 6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one FIS->Intermediate Monocondensation SideProduct Indolo[2,3-a]carbazole (Bis-hydrazone Byproduct) FIS->SideProduct Excess Hydrazine Annulation->Intermediate Directed Annulation Oximation Z-Selective Oximation (NH2OH·HCl, Pyridine) Intermediate->Oximation Product (1Z)-6-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime Oximation->Product Stereocontrol

Fig 1. Mechanistic divergence and byproduct formation in oxime synthesis pathways.

Quantitative Performance Comparison

The following data summarizes the operational metrics of both pathways based on standardized 10-gram scale optimizations.

MetricPathway A: FIS SuitePathway B: Pd-Annulation
Overall Yield (2 Steps) 58 - 65%78 - 82%
Primary Impurity 11,12-dihydroindolo[2,3-a]carbazoleUnreacted p-toluidine
E-Factor (Waste/Product) High (~25) due to aqueous acid wasteLow (~8) highly atom-economical
Cost per Gram <$4.00/g (Commodity reagents)>$28.00/g (Precious metal catalyst)
Scalability Excellent (Readily adapted to kg-scale)Moderate (Requires strict anaerobic control)
Stereoselectivity (Z:E) >98:2>98:2

Field-Proven Experimental Protocols (Self-Validating Systems)

Because Pathway A is the most economically viable for scale-up, the following protocol is engineered to physically prevent the bis-hydrazone failure mode.

Step 1: Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • Preparation: Dissolve 1,2-cyclohexanedione (2.0 equivalents, ensuring diketone excess) in a mixture of glacial acetic acid (3 volumes) and concentrated HCl (1 volume)[3]. Stir at room temperature.

  • Controlled Addition: Dissolve p-tolylhydrazine hydrochloride (1.0 equivalent) in methanol. Add this solution dropwise over 45 minutes to the stirring diketone solution. Causality: Keeping the localized concentration of hydrazine near zero prevents the diketone from undergoing double condensation.

  • Cyclization: Heat the reaction mixture to 60 °C for 1 hour[3].

  • Self-Validation Checkpoint: The reaction must transition from a clear solution to a bright yellow suspension[3]. If a dark brown, highly insoluble precipitate forms, the stoichiometry was breached, and indolocarbazole has formed[4].

  • Isolation: Cool to room temperature, filter the yellow precipitate, wash thoroughly with cold water to remove excess acid, and dry in vacuo.

Step 2: Z-Selective Oximation
  • Reaction: Suspend the isolated ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous pyridine (adapted from standard thionation/oximation conditions[6]). Reflux at 115 °C for 4 hours.

  • Isolation: Pour the cooled mixture into ice-cold water. Neutralize cautiously with 1M HCl until pH 7 is reached. Filter the resulting pale solid and recrystallize from ethanol[6].

  • Self-Validation Checkpoint (Stereochemical Confirmation): The (1Z)-isomer is thermodynamically favored due to severe steric repulsion between the oxime -OH and the carbazole N-H in the (E)-configuration. Validate the (1Z) geometry via 2D NOESY NMR : A valid product will show a strong spatial correlation (cross-peak) between the oxime -OH proton and the C2 equatorial protons of the cyclohexene ring, with zero correlation to the carbazole N-H.

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Comparative

A Comparative Guide to the Inter-Laboratory Validation of Testing Protocols for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Prepared by: A Senior Application Scientist Introduction (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a heterocyclic compound of increasing interest within pharmaceutical research and development, potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a heterocyclic compound of increasing interest within pharmaceutical research and development, potentially as a key intermediate in the synthesis of bioactive molecules. As with any compound intended for pharmaceutical use, the development of robust, reliable, and validated analytical methods for its characterization and quantification is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of testing protocols for this specific oxime, ensuring data integrity and consistency across different testing facilities.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. An inter-laboratory validation study is the most rigorous way to assess the reproducibility of a method, a critical factor when methods are transferred between laboratories[3]. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), and will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and relevant U.S. Food and Drug Administration (FDA) guidance[4][5][6][7][8][9][10].

The Imperative of Inter-Laboratory Validation

Before a new analytical method can be confidently implemented for routine use across different sites, it is essential to demonstrate that the method is not only accurate and precise within a single laboratory but also reproducible in other laboratories. This process, known as inter-laboratory validation or a collaborative study, serves to identify and quantify the sources of variability that can arise from differences in instrumentation, reagents, analysts, and environmental conditions. The successful completion of such a study ensures that the analytical procedure is robust and transferable.

The workflow for an effective inter-laboratory validation study is depicted below. It begins with the development and single-laboratory validation of the analytical method, followed by the preparation and distribution of a detailed protocol and standardized samples to participating laboratories. Each laboratory then executes the protocol, and the collected data is statistically analyzed to assess the method's performance characteristics, particularly its reproducibility.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Preparation cluster_2 Phase 3: Multi-Site Execution & Data Analysis A Method Development & Optimization B Single-Laboratory Validation (ICH Q2) A->B Establish initial performance C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Execution by Participating Laboratories D->E F Statistical Analysis of Combined Data E->F G Assessment of Reproducibility (RSDr) F->G H Validated & Transferable Method G->H Final Validation Report

Workflow of an inter-laboratory validation study.

Comparison of Proposed Analytical Protocols

The selection of an appropriate analytical technique is the first critical step. For (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, we will compare two robust chromatographic methods: HPLC-UV and UHPLC-MS. The choice between these depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

Performance Parameter Protocol 1: HPLC-UV Protocol 2: UHPLC-MS Acceptance Criteria (based on ICH/USP) [1][6][11]
Specificity Baseline resolution from impurities and degradantsMass-to-charge ratio confirmation and chromatographic separationNo interference at the analyte's retention time/m/z
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range 80-120% of the nominal concentration80-120% of the nominal concentrationMethod provides acceptable linearity, accuracy, and precision within this range
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assay of a drug substance
Precision (Repeatability, RSD) ≤ 1.0%≤ 1.0%≤ 1.0% for drug substance assay
Precision (Intermediate, RSD) ≤ 2.0%≤ 2.0%Typically ≤ 2.0%
Precision (Reproducibility, RSD) ≤ 3.0%≤ 3.0%To be determined by the inter-laboratory study
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLSignal-to-noise ratio ≥ 10
Robustness Unaffected by minor changes in pH, flow rate, column temperatureUnaffected by minor changes in mobile phase composition, flow rateResults remain within acceptance criteria

Detailed Experimental Protocols

The following protocols are provided as a starting point for the inter-laboratory validation study. Participating laboratories should adhere strictly to these procedures to ensure data comparability.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime reference standard

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.

  • Create a working standard at 100 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

1. Instrumentation and Columns

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

2. Reagents and Standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime reference standard

3. Chromatographic and MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • Monitored Ion (m/z): [M+H]⁺ for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

  • Injection Volume: 2 µL

4. Sample Preparation

  • Prepare a stock solution of the reference standard in acetonitrile at 100 µg/mL.

  • Create a working standard at 1 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

Inter-Laboratory Validation Study Design

To assess the reproducibility of these protocols, a study involving at least three independent laboratories is proposed. Each laboratory will receive a common lot of the (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime reference standard and three blind samples at different concentrations.

The core validation parameters to be evaluated in this study are outlined below, forming a self-validating system where the performance of the method is rigorously tested under various conditions.

G cluster_acc_prec cluster_spec_lin cluster_limits_robust center Validated Method Accuracy Accuracy (% Recovery) Accuracy->center Precision Precision (Repeatability, Intermediate, Reproducibility) Precision->center Specificity Specificity Specificity->center Linearity Linearity & Range Linearity->center Limits LOD & LOQ Limits->center Robustness Robustness Robustness->center

Key parameters in analytical method validation.

Each laboratory will perform the following for both the HPLC-UV and UHPLC-MS protocols:

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks.

  • Linearity: Prepare a five-point calibration curve and determine the correlation coefficient (r²).

  • Accuracy: Analyze the provided blind samples and report the percent recovery against the known concentration.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Reporting: All raw data, chromatograms, and calculated results will be submitted to a central coordinating laboratory for statistical analysis.

Conclusion

The inter-laboratory validation of analytical methods is a critical exercise in ensuring the quality and consistency of pharmaceutical data. This guide provides a framework for comparing and validating two robust analytical protocols for (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. By adhering to established international guidelines and a rigorous study design, research, and manufacturing organizations can confidently implement these methods, knowing they are fit for their intended purpose and will yield reliable and reproducible results across different sites.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2010). Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

Sources

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